Technical Documentation Center

butyl[(pyridin-3-yl)methyl]amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: butyl[(pyridin-3-yl)methyl]amine dihydrochloride
  • CAS: 60509-61-7

Core Science & Biosynthesis

Foundational

Solubility of butyl[(pyridin-3-yl)methyl]amine dihydrochloride in water vs organic solvents

An In-Depth Technical Guide Solubility Profile of Butyl[(pyridin-3-yl)methyl]amine Dihydrochloride: A Guide for Drug Development Professionals Abstract The aqueous and organic solubility of an active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of Butyl[(pyridin-3-yl)methyl]amine Dihydrochloride: A Guide for Drug Development Professionals

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle, from early-stage screening to formulation and in vivo performance.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of butyl[(pyridin-3-yl)methyl]amine dihydrochloride, a representative small molecule containing both aliphatic and heterocyclic moieties. As a dihydrochloride salt, its solubility is intrinsically linked to pH and the ionic strength of the medium. This document outlines the theoretical principles governing its solubility, provides detailed, field-proven experimental protocols for its empirical determination, and presents a predictive analysis of its behavior in a range of aqueous and organic solvent systems. The methodologies are designed to be self-validating, ensuring researchers can generate robust and reliable data crucial for pre-formulation studies, process chemistry, and the development of viable dosage forms.

Introduction: The Critical Role of Solubility

In drug discovery and development, solubility is a gatekeeper property. An API must dissolve to be absorbed and exert its therapeutic effect. Poor solubility can lead to low bioavailability, unpredictable in vivo results, and significant formulation challenges.[3] Butyl[(pyridin-3-yl)methyl]amine dihydrochloride serves as an excellent model for understanding the solubility of basic, ionizable drug candidates. Its structure combines a non-polar butyl group with a polar, ionizable pyridinylmethylamine core. The presence of two basic nitrogen centers, presented here in their protonated dihydrochloride salt form, is the single most important factor governing its behavior in aqueous media.

This guide moves beyond simple data reporting to explain the causality behind experimental design, empowering researchers to not only measure but also understand and predict the solubility behavior of this and structurally related compounds.

Physicochemical Profile of the Target Compound

A molecule's structure is the primary determinant of its physical properties. Understanding the interplay between its constituent parts allows for a rational prediction of its solubility.

Chemical Structure and Its Implications

Butyl[(pyridin-3-yl)methyl]amine dihydrochloride is composed of three key features:

  • Butyl Chain: A four-carbon aliphatic chain that imparts lipophilicity (fat-solubility) to the molecule.

  • Secondary Amine: A basic nitrogen atom that is protonated (NH2+) in the salt form.

  • Pyridine Ring: A heterocyclic aromatic ring containing a basic nitrogen atom, also protonated (NH+) in the salt form.

The dihydrochloride salt form ensures that the molecule carries two positive charges, balanced by two chloride counter-ions. This ionic character is expected to dominate its solubility profile, particularly in polar solvents.

Figure 1: Structure of Butyl[(pyridin-3-yl)methyl]amine Dihydrochloride.

Theoretical Framework for Solubility

Predicting solubility begins with fundamental chemical principles. The adage "like dissolves like" is governed by the balance of intermolecular forces between solute and solvent.

The Influence of Polarity and Solvent Choice
  • Polar Protic Solvents (e.g., Water, Methanol): These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. Water, with its high dielectric constant, is exceptionally effective at solvating ions.[4] The ionic nature of the dihydrochloride salt suggests high solubility in water, as the strong ion-dipole interactions can overcome the crystal lattice energy of the solid salt.[5]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have high polarity but lack O-H bonds.[4] They are effective at solvating cations but less so for anions. Solubility is expected to be moderate to high, but likely less than in water.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are incapable of effectively solvating the charged ions of the dihydrochloride salt. Consequently, solubility is predicted to be very low. The strong ionic interactions within the salt's crystal lattice are a driving force for poor solubility in organic media.[6]

The Dominant Role of pH in Aqueous Solubility

For an ionizable compound like butyl[(pyridin-3-yl)methyl]amine, aqueous solubility is fundamentally pH-dependent.[7] The two protonated amine groups have distinct pKa values.

  • At low pH (pH << pKa) , the molecule exists predominantly in its fully protonated, dicationic form. This highly charged species is polar and exhibits maximum aqueous solubility.[8]

  • As the pH increases towards the pKa values , the amine groups begin to deprotonate, forming the monocationic and then the neutral free base. This free base is significantly less polar and thus much less soluble in water.

  • The resulting pH-solubility profile is expected to show high solubility at acidic pH, with a sharp decrease as the pH approaches and surpasses the pKa of the amine groups.[9][10]

ph_solubility cluster_pH pH Scale cluster_Solubility Resulting State Low_pH Low pH (Acidic) Mid_pH pH ≈ pKa High_Sol Dicationic Form (High Solubility) Low_pH->High_Sol Favors Protonation High_pH High pH (Basic) Decreasing_Sol Deprotonation Occurs (Solubility Decreases) Mid_pH->Decreasing_Sol Equilibrium Shift Low_Sol Neutral Free Base (Low Solubility) High_pH->Low_Sol Favors Deprotonation

Figure 2: Conceptual relationship between pH and the solubility of a dibasic salt.

Experimental Protocols for Solubility Determination

Robust experimental data is the cornerstone of pre-formulation science. The following protocols are detailed to ensure accuracy and reproducibility. The "shake-flask" method is presented as the gold standard for determining thermodynamic (or equilibrium) solubility.[11][12]

Rationale for Method Selection

While high-throughput kinetic solubility assays are useful for early screening, thermodynamic solubility provides the true equilibrium value, which is essential for formulation development and biopharmaceutical modeling.[3][13] The shake-flask method, though time-consuming, is the most reliable technique for this purpose.[11] For analytical quantification, UV-Vis spectrophotometry is chosen for its simplicity and accessibility, assuming the compound has a suitable chromophore.[14]

Protocol 1: Equilibrium Solubility via Shake-Flask Method

This protocol determines the maximum concentration of the compound that can be dissolved in a given solvent at equilibrium.

Objective: To determine the thermodynamic solubility of butyl[(pyridin-3-yl)methyl]amine dihydrochloride in water and selected organic solvents.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of clear glass vials (in triplicate for each solvent). An amount sufficient to create a saturated solution with visible solid remaining is required.[11]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., Deionized Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene) to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24-48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.[13][15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining microscopic particles, filter the sample through a 0.45 µm syringe filter (a low-binding material like PTFE is recommended). The first few drops of the filtrate should be discarded to avoid any potential adsorption to the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (determined from the calibration curve).

  • Quantification: Analyze the diluted samples using a validated UV-Vis spectrophotometry method (see Protocol 4.3).

shake_flask_workflow start Start prep 1. Add excess solid to triplicate vials start->prep add_solvent 2. Add precise volume of solvent prep->add_solvent equilibrate 3. Agitate at constant T for 24-48 hours add_solvent->equilibrate sediment 4. Let solids settle (2 hours) equilibrate->sediment sample 5. Filter supernatant (0.45 µm filter) sediment->sample dilute 6. Dilute filtrate to known volume sample->dilute analyze 7. Analyze via UV-Vis Spectroscopy dilute->analyze end End: Calculate Solubility analyze->end

Figure 3: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Analytical Quantification via UV-Vis Spectrophotometry

This protocol establishes a reliable method to quantify the concentration of the dissolved compound.

Objective: To create a calibration curve for the accurate determination of compound concentration.

Methodology:

  • Stock Solution: Prepare a primary stock solution of the compound at a known high concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., methanol or water).

  • Serial Dilutions: Perform a series of accurate serial dilutions from the stock solution to prepare at least five standard solutions of known, decreasing concentrations. These standards should bracket the expected concentration of the diluted solubility samples.[16]

  • Spectra Scan: Scan the most concentrated standard solution across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[14]

  • Absorbance Measurement: Measure the absorbance of the blank (pure solvent) and each of the standard solutions at the determined λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification. A trustworthy assay requires an R² value > 0.995.

  • Sample Analysis: Measure the absorbance of the diluted unknown samples from Protocol 4.2 at the same λmax. Use the calibration curve equation to calculate their concentration. Remember to account for the dilution factor to determine the final solubility value in the original undiluted sample.

Predicted Solubility Profile and Data Summary

Based on the theoretical principles outlined, a predictive solubility profile can be constructed. This serves as a hypothesis to be confirmed by the experimental data generated from the protocols above.

Table 1: Predicted Solubility of Butyl[(pyridin-3-yl)methyl]amine Dihydrochloride
Solvent SystemSolvent TypeDielectric Constant¹Predicted SolubilityRationale
Water (pH < 4) Polar Protic80.1Very High Excellent solvation of the dicationic salt form via strong ion-dipole interactions.
Water (pH 7.4) Polar Protic80.1Moderate to High pH is likely near or below the pKa of the amines, maintaining significant ionization.
Methanol Polar Protic32.7High Good H-bonding and polarity to solvate the salt.
Ethanol Polar Protic24.5Moderate Lower polarity than methanol reduces solvating power for the ionic species.
Acetonitrile Polar Aprotic37.5Low to Moderate Can solvate cations, but less effective for Cl⁻ anions compared to protic solvents.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7High Strong polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane (DCM) Non-Polar9.1Very Low Insufficient polarity to overcome the salt's crystal lattice energy.
Toluene Non-Polar2.4Insoluble Aromatic, non-polar solvent with very weak intermolecular forces.
Hexane Non-Polar1.9Insoluble Aliphatic, non-polar solvent incapable of solvating ionic species.

¹Dielectric constants are approximate values at 20-25°C.[4][17]

Discussion and Practical Implications for Drug Development

The anticipated solubility profile has significant consequences for researchers and drug development professionals:

  • For Pre-formulation Scientists: The high aqueous solubility at acidic pH suggests that oral formulations might achieve good dissolution in the stomach's acidic environment. However, the potential for precipitation in the more neutral pH of the small intestine must be evaluated. The pH-solubility profile is therefore a critical dataset to acquire.[9] The choice of excipients and potential use of solubilizing agents would be guided by these findings.[18]

  • For Process Chemists: The predicted low solubility in non-polar organic solvents and moderate solubility in polar organics is key information for designing purification strategies. Recrystallization might be feasible from a mixed solvent system (e.g., ethanol/ether), where it is soluble in one solvent and insoluble in the other.[19] The poor solubility in non-polar solvents is also a challenge for certain synthetic reactions.

  • For Pharmacologists and Toxicologists: The aqueous solubility data is essential for preparing stock solutions for in vitro and in vivo assays. Using a buffer system that maintains a pH well below the compound's pKa will ensure complete dissolution and prevent precipitation during experiments, leading to more reliable and reproducible biological data.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of butyl[(pyridin-3-yl)methyl]amine dihydrochloride. Its behavior is dominated by its nature as a dibasic dihydrochloride salt, leading to a strong dependence on the polarity and pH of the solvent system. High solubility is predicted in polar protic solvents, particularly in acidic aqueous solutions, while insolubility is expected in non-polar organic media. By employing the robust, self-validating protocols described herein—specifically the gold-standard shake-flask method coupled with UV-Vis quantification—researchers can generate the high-quality, reliable data necessary to guide critical decisions in medicinal chemistry, process development, and pharmaceutical formulation.

References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • Matos, L. C., et al. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. [Link]

  • Matos, L. C., et al. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 2(4), 1133-1143. [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Scribd. (n.d.). Solvent Polarity Table. [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. [Link]

  • Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • Unknown Source. Polarity of Solvents. (Link not available)
  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Sun-long.com. (2022). Comparison of the polarity of organic solvents. [Link]

  • PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • ACS Publications. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. [Link]

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • ResearchGate. (2017). Request PDF: Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • University of Groningen. (2019). UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine. [Link]

  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. [Link]

  • Research Journal of Pharmacy and Technology. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Expert Opinion on Drug Discovery. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. [Link]

  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

Sources

Exploratory

pKa values of the pyridine nitrogen in butyl[(pyridin-3-yl)methyl]amine derivatives

Topic: Physicochemical Profiling of Butyl[(pyridin-3-yl)methyl]amine: Pyridine Nitrogen Ionization Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Pre-clinical Development Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling of Butyl[(pyridin-3-yl)methyl]amine: Pyridine Nitrogen Ionization Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Pre-clinical Development Scientists[1][2]

Executive Summary

In the context of drug discovery, butyl[(pyridin-3-yl)methyl]amine represents a "privileged scaffold" often found in kinase inhibitors and GPCR ligands.[1][2] Understanding the ionization behavior of this molecule is critical for predicting solubility, membrane permeability, and binding affinity.[2][3]

This molecule is a diprotic base containing two distinct ionization centers:[1][3]

  • The Secondary Aliphatic Amine: High basicity (pKa ≈ 9.0).[1][2][3]

  • The Pyridine Nitrogen: Low basicity (pKa ≈ 2.6).[1][2][3]

Crucial Insight: The pKa of the pyridine nitrogen in this specific scaffold is significantly lower than that of unsubstituted pyridine (pKa 5.2).[1][2][3] This suppression is caused by the strong electron-withdrawing inductive effect (-I) of the protonated ammonium group proximal to the ring.[1][2] At physiological pH (7.4), the molecule exists predominantly as a monocation (protonated at the aliphatic amine), while the pyridine nitrogen remains uncharged.[2][3]

Part 1: Structural Analysis & Theoretical Framework

To accurately determine the pKa, one must first map the ionization micro-species.[1][2][3] The molecule possesses two basic nitrogen atoms separated by a methylene spacer.[1][2][3]

1.1 The Ionization Centers[1][2][3]
  • N_ali (Aliphatic Amine): This is a secondary amine attached to a butyl chain and a pyridyl-methyl group.[1][2] Secondary amines typically exhibit pKa values between 10.0 and 11.[1][2][3]0. However, the electron-withdrawing nature of the pyridine ring (even when neutral) lowers this value slightly to the 8.8 – 9.2 range.[1][2][3]

  • N_py (Pyridine Nitrogen): The lone pair on the pyridine nitrogen is in an

    
     orbital, orthogonal to the 
    
    
    
    -system.[1][2] Unsubstituted pyridine has a pKa of 5.[1][2][3][4]23. In this derivative, the basicity is drastically modulated by the state of N_ali.[1][2][3]
1.2 The "Ammonium Suppression" Effect

The ionization events occur in a specific order as pH decreases (acidity increases):

  • pH > 10: Both nitrogens are deprotonated (Neutral species).[1][2][3]

  • pH ~ 7.4 (Physiological): The aliphatic amine protonates first (

    
    ).[2][3]
    
  • pH < 3: The pyridine nitrogen protonates (

    
    ).[1][2][3]
    

Why is the Pyridine pKa ~2.6 instead of 5.2? When the titration reaches the range where the pyridine nitrogen would normally protonate, the nearby aliphatic amine is already fully protonated (positively charged).[1][2][3] This proximal positive charge exerts a powerful electrostatic repulsion against the incoming second proton and withdraws electron density through the methylene spacer (Inductive effect), making the pyridine nitrogen significantly less basic.[2][3]

1.3 Ionization Pathway Diagram

The following diagram illustrates the stepwise protonation equilibrium.

IonizationPathway Figure 1: Stepwise ionization of Butyl[(pyridin-3-yl)methyl]amine. Note the distinct separation of pKa values. SpeciesA Dication (pH < 2) [PyH+]-CH2-[NH2+(Bu)] SpeciesB Monocation (pH ~ 7.4) [Py]-CH2-[NH2+(Bu)] SpeciesA->SpeciesB Ka1 (Pyridine) pKa ~ 2.6 SpeciesB->SpeciesA SpeciesC Neutral (pH > 10) [Py]-CH2-[NH(Bu)] SpeciesB->SpeciesC Ka2 (Amine) pKa ~ 9.0 SpeciesC->SpeciesB

Part 2: Quantitative Data Landscape

The following values are synthesized from experimental data of the parent scaffold (3-picolylamine) and high-fidelity SAR (Structure-Activity Relationship) extrapolations for the butyl derivative.

Ionization CenterFunctional GroupTypeEst.[1][2][3][5] pKa ValueCharge at pH 7.4
pKa₁ Pyridine NitrogenHeterocycle2.56 ± 0.15 Neutral (0)
pKa₂ Aliphatic NitrogenSecondary Amine8.95 ± 0.20 Cationic (+1)

Data Source Justification:

  • Reference Anchor: 3-(methylaminomethyl)pyridine has experimentally determined pKa values of 2.56 (pyridine) and 8.95 (amine) [Cabot et al., J. Chromatogr.[1][2] A, 2015].[1][2][3][6]

  • Butyl Effect:[1][3] Replacing the methyl group with a butyl group exerts a minimal steric/electronic perturbation on the pyridine ring.[1][2][3] Therefore, the pyridine pKa of 2.56 is the most scientifically accurate proxy for the butyl derivative.[1][2][3]

Part 3: Experimental Methodologies

To validate these values in-house, two primary methods are recommended. Due to the low pKa of the pyridine nitrogen (pKa < 3), standard potentiometry requires specific corrections.[2][3] UV-Metric titration is often superior for this specific scaffold.[1][2]

Method A: Potentiometric Titration (The Standard)

Best for: Determining the amine pKa (8.[1][2][3][7]95) and general profiling.[1][2][3] Limitation: Inaccurate below pH 2.5 due to the "glass electrode error" and high ionic strength changes.[1][2][3]

Protocol:

  • Preparation: Dissolve 3-5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

  • Acidification: Add standardized 0.1 M HCl to lower the pH to ~1.8 (ensuring full dication formation).

  • Titration: Titrate with standardized 0.1 M KOH (carbonate-free) using a precise autoburette.

  • Data Collection: Record pH vs. Volume of KOH. Ensure equilibrium time (stable mV reading) is set to >30 seconds per step.

  • Analysis: Use Bjerrum plot analysis or software (e.g., Hyperquad) to fit the two binding constants.

Method B: UV-Metric Titration (The Precision Method)

Best for: Accurately determining the low pyridine pKa (2.56).[1][2][3] Principle: The pyridine chromophore changes its UV absorption spectrum significantly upon protonation, whereas the aliphatic amine protonation has minimal UV impact.[1][2][3]

Protocol:

  • Stock Solution: Prepare a 10 mM stock of the compound in DMSO.

  • Sample Preparation: Dilute to ~50 µM in a mixed buffer system (D-PAS buffer) covering pH 1.0 to 12.0.

  • Spectroscopy: Measure the UV absorbance (200–350 nm) at each pH step.

  • Deconvolution:

    • Look for the bathochromic shift (red shift) in the pyridine

      
       transition around 260 nm as pH drops below 4.0.[1][2][3]
      
    • Plot Absorbance (

      
      ) vs. pH.[2][3] The inflection point at low pH is the precise Pyridine pKa.[1][2][3]
      
Experimental Decision Workflow

ExpWorkflow Figure 2: Decision tree for selecting the optimal pKa determination methodology. Start Start: pKa Determination Solubility Check Aqueous Solubility (pH 7.0) Start->Solubility HighSol Soluble (>1 mM) Solubility->HighSol LowSol Low Solubility (<100 µM) Solubility->LowSol Potentiometry Method A: Potentiometric Titration (Good for pKa > 3) HighSol->Potentiometry Standard UVMetric Method B: UV-Metric Titration (Best for pKa < 3) HighSol->UVMetric High Precision Needed Cosolvent Potentiometry with Methanol/Water Co-solvent LowSol->Cosolvent Extrapolate to 0% Org LowSol->UVMetric Preferred Result Data Analysis: Bjerrum Plot / Multi-wavelength Fit Potentiometry->Result Cosolvent->Result UVMetric->Result

Part 4: Implications in Drug Discovery[2][3]

Understanding the specific pKa of the pyridine nitrogen (2.56) vs. the amine (8.[1][2][3][5]95) allows for precise property prediction.[1][2][3]

4.1 Solubility Profile
  • Stomach (pH 1-2): Both nitrogens are protonated (Dication).[1][2] Solubility is maximal.

  • Intestine (pH 6.5-7.5): The pyridine is neutral; the amine is cationic.[1][2] The molecule behaves as a mono-cationic surfactant.[1][2] Solubility is good, but lower than in the stomach.[2][3]

  • Implication: This scaffold typically does not suffer from dissolution-limited absorption unless the butyl chain is replaced by a highly lipophilic group.[1][2]

4.2 Membrane Permeability (LogD)

The LogD (Distribution Coefficient) is pH-dependent.[1][2]

  • At pH 7.4 , the dominant species is the monocation.[1][2][3] Permeability is driven by the lipophilicity of the butyl-pyridine complex minus the penalty of the single positive charge.[1][2]

  • Design Tip: If you need to increase permeability, adding electron-withdrawing groups (e.g., F, Cl) to the pyridine ring will lower the amine pKa (via through-space effects), increasing the fraction of neutral species at physiological pH.[2]

4.3 Binding Affinity

Many kinase inhibitors use the pyridine nitrogen as a Hydrogen Bond Acceptor (HBA) in the active site (e.g., interacting with the hinge region).[1][2][3]

  • Key Takeaway: Because the pKa is ~2.6, the pyridine nitrogen is unprotonated in the binding pocket.[1][2][3] It remains a competent H-bond acceptor.[1][2] If the pKa were higher (e.g., > 6), it might protonate, potentially breaking the critical H-bond interaction with the enzyme hinge.[1][2][3]

References

  • Cabot, J. M., Fuguet, E., Ràfols, C., & Rosés, M. (2015).[2][3] Application of capillary electrophoresis in determination of acid dissociation constant values.[1][2][3] Journal of Chromatography A, 1377, 1-12.[1][2][3][8] (Source for 3-(methylaminomethyl)pyridine pKa values).

  • Albert, A., & Serjeant, E. P. (1984).[1][2][3] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1][2][3] (The authoritative text on potentiometric and UV-metric methods).

  • Perrin, D. D. (1965).[1][2][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2][3] (Foundational data for pyridine and alkylamine pKa values).

Sources

Foundational

Optimizing the 3-Picolylamine Scaffold: SAR Profiling of N-Butyl Derivatives

Topic: Structure-activity relationship (SAR) of N-butyl-3-picolylamine derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists Executive Summary The 3-picolylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of N-butyl-3-picolylamine derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary

The 3-picolylamine (3-PA) moiety is a "privileged scaffold" in medicinal chemistry, widely utilized for its ability to chelate transition metals (Zn²⁺, Cu²⁺) and interact with G-protein-coupled receptors (GPCRs). While the unsubstituted amine is highly polar, N-alkylation is a critical strategy to modulate lipophilicity (LogP) and membrane permeability.

This guide analyzes the N-butyl-3-picolylamine derivative as a case study in scaffold optimization. The n-butyl chain represents a strategic "Goldilocks" zone—providing sufficient hydrophobicity to penetrate lipid bilayers and fill hydrophobic pockets in targets like Matrix Metalloproteinases (MMPs) and Sigma-1 receptors , without the micellar toxicity or solubility issues associated with longer alkyl chains (C8+).

Chemical Space & Pharmacophore Analysis

The N-butyl-3-picolylamine molecule consists of three distinct pharmacophoric regions, each driving specific biological interactions.

The Pyridine Ring (Electronic Effector)
  • Role: Acts as a monodentate or bidentate ligand (when combined with the amine) for metalloenzymes.

  • pKa: ~5.2. At physiological pH (7.4), the pyridine nitrogen remains largely unprotonated, allowing it to serve as a hydrogen bond acceptor or metal coordinator.

  • Positioning: The meta (3-position) substitution allows for different steric vectors compared to the 2- or 4-isomers, often reducing steric clash in restricted active sites.

The Secondary Amine (Ionic Anchor)
  • Role: Primary site of protonation (pKa ~8.5–9.0).

  • Interaction: Forms a salt bridge with conserved aspartate or glutamate residues in receptor binding pockets (e.g., Asp116 in Sigma-1 receptors).

The N-Butyl Tail (Lipophilic Vector)
  • Role: Modulates ADME properties.

  • SAR Insight: The butyl group adds approximately +2.0 to the LogP compared to the methyl derivative. This extension allows the molecule to reach deeper hydrophobic sub-pockets (S1' or S2 sites in proteases) that are inaccessible to smaller analogues.

Synthetic Protocol: Reductive Amination

Objective: Synthesize N-butyl-3-picolylamine with high fidelity, avoiding over-alkylation (quaternary ammonium formation).

Methodology: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB). Rationale: Unlike direct alkylation with butyl bromide, which leads to mixtures of secondary and tertiary amines, reductive amination proceeds via an imine intermediate, ensuring mono-alkylation. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.

Step-by-Step Workflow
  • Imine Formation:

    • Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), n-Butylamine (1.1 eq).

    • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

    • Condition: Stir at room temperature for 1–2 hours. Magnesium sulfate (MgSO₄) can be added as a desiccant to drive equilibrium.

  • Reduction:

    • Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

    • Additives: Acetic acid (1.0 eq) if using DCE to catalyze iminium ion formation.

    • Condition: Stir for 4–16 hours under N₂ atmosphere.

  • Workup & Purification:

    • Quench with saturated NaHCO₃ (pH > 8).

    • Extract with Dichloromethane (DCM).

    • Purification: Flash column chromatography (SiO₂). Eluent: DCM:MeOH:NH₄OH (90:9:1).

Reaction Pathway Visualization

Synthesis Aldehyde 3-Pyridinecarboxaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine - H2O Amine n-Butylamine Amine->Imine Product N-butyl-3-picolylamine Imine->Product Hydride Transfer Reagent NaBH(OAc)3 (Reduction) Reagent->Product

Figure 1: Selective synthesis via reductive amination prevents over-alkylation.

Structure-Activity Relationship (SAR) Profiling

The following SAR data synthesizes trends observed in picolylamine derivatives across metalloenzyme (MMP) and receptor (Sigma) targets.

Comparative SAR Table
Substituent (R)LogP (Calc)Solubility (Aq)Binding Mode (Hypothetical)Activity Trend
-H (Parent)0.6HighElectrostatic onlyLow (Too polar)
-Methyl 1.1HighWeak hydrophobic contactLow-Moderate
-n-Butyl 2.5 Optimal Fills S1' hydrophobic pocket High (Lead)
-t-Butyl 2.4ModerateSteric clash in narrow pocketsVariable (Geometry dependent)
-n-Octyl 4.6LowNon-specific membrane bindingToxic / Low Bioavailability
-Benzyl 2.8LowPi-Pi stacking interactionsHigh (Specific targets)
Mechanistic Insights
  • The "Butyl Effect": In studies of N-alkylated amines inhibiting proteases, the butyl chain often exhibits a sharp increase in potency compared to ethyl or propyl groups. This suggests a specific "hydrophobic collapse" where the alkyl chain displaces structured water molecules from the active site, providing an entropic gain in binding energy.

  • Steric Constraints: While t-butyl has a similar LogP to n-butyl, it often fails in SAR screens for 3-picolylamines because the branching adjacent to the nitrogen prevents the amine from forming the critical salt bridge with the receptor aspartate.

Interaction Map

SAR_Map Core N-butyl-3-picolylamine Pyridine Pyridine Ring (Active Site Metal Binding) Core->Pyridine Amine Secondary Amine (Ionic Bond / Salt Bridge) Core->Amine Butyl N-Butyl Chain (Hydrophobic Pocket Occupancy) Core->Butyl Metal Zn2+ / Cu2+ (MMPs) Pyridine->Metal Coordination Aspartate Aspartate Residue (Receptor) Amine->Aspartate Electrostatic Pocket Lipophilic Cleft (S1' Site) Butyl->Pocket Van der Waals

Figure 2: Pharmacophoric mapping of N-butyl-3-picolylamine to biological targets.

Biological Evaluation Protocols

To validate the SAR, the following assays are recommended.

Fluorescence-Based Enzyme Inhibition Assay (MMP Model)
  • Principle: Picolylamines chelate the catalytic Zinc ion in metalloproteinases.

  • Protocol:

    • Incubate recombinant MMP enzyme with varying concentrations of N-butyl-3-picolylamine (0.1 nM – 10 µM) in assay buffer (50 mM Tris, 10 mM CaCl₂, pH 7.5).

    • Add fluorogenic peptide substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Measure fluorescence increase (Ex: 328 nm, Em: 393 nm) over 30 minutes.

    • Validation: IC50 is calculated where reaction velocity is reduced by 50%.

Sigma-1 Receptor Radioligand Binding
  • Rationale: N-alkylated amines are classic Sigma-1 pharmacophores.

  • Protocol:

    • Prepare membrane homogenates from guinea pig brain or transfected HEK293 cells.

    • Incubate with [³H]-(+)-Pentazocine (specific Sigma-1 agonist) and the test compound.

    • Terminate reaction by rapid filtration through glass fiber filters.

    • Validation: High affinity is indicated by Ki < 50 nM.

References

  • MedChemExpress. (2024). 3-Picolylamine Product Monograph & Biological Activity. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.[1][2] Retrieved from

  • National Institutes of Health (NIH). (2015). Structure–activity relationship investigation of benzamide and picolinamide derivatives. PMC4476693. Retrieved from

  • Sigma-Aldrich. (2024).[3] 3-Picolylamine Technical Data Sheet & Safety Information. Retrieved from

  • MDPI. (2011). Synthesis and Biological Activity of N-substituted Derivatives. Molecules 2011.[4] Retrieved from

Sources

Exploratory

Hydrogen bond donor/acceptor count for butyl[(pyridin-3-yl)methyl]amine dihydrochloride

An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Profile of Butyl[(pyridin-3-yl)methyl]amine Dihydrochloride Executive Summary Hydrogen bonding capacity is a cornerstone of molecular design in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Profile of Butyl[(pyridin-3-yl)methyl]amine Dihydrochloride

Executive Summary

Hydrogen bonding capacity is a cornerstone of molecular design in pharmaceutical sciences, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed analysis of butyl[(pyridin-3-yl)methyl]amine dihydrochloride, a molecule of interest for researchers and drug development professionals. We will deconstruct its structure, analyze the critical impact of its dihydrochloride salt form on protonation states, and apply established principles, such as Lipinski's Rule of Five, to precisely determine its hydrogen bond donor and acceptor counts. This analysis reveals that in its fully protonated salt form, the molecule possesses three hydrogen bond donors and two hydrogen bond acceptors . The methodology, rationale, and implications for drug design are explored in detail, offering a self-validating framework for assessing similar compounds.

The Foundational Role of Hydrogen Bonding in Drug Discovery

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom.[1][2] The hydrogen atom, bonded to an electronegative atom, is known as the hydrogen bond donor (HBD), while the electronegative atom with a lone pair of electrons that interacts with the hydrogen is the hydrogen bond acceptor (HBA).[3][4]

These interactions are fundamental in drug development for two primary reasons:

  • Pharmacokinetics (ADME): The ability of a molecule to form hydrogen bonds with water dictates its solubility and plays a key role in its capacity to permeate biological membranes. An excessive number of hydrogen bond donors can hinder a molecule's ability to cross lipophilic cell membranes, reducing its oral bioavailability.[5]

  • Pharmacodynamics: The specific, directional nature of hydrogen bonds is critical for molecular recognition at the target site. The binding affinity of a drug to its protein target is often governed by a network of precisely oriented hydrogen bonds.

Recognizing this, Christopher A. Lipinski formulated the "Rule of Five," an empirical guideline to assess the druglikeness of a chemical compound for oral administration.[6][7] Two key tenets of this rule are:

  • No more than 5 hydrogen bond donors (defined as the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[6][8]

  • No more than 10 hydrogen bond acceptors (defined as the total count of all nitrogen and oxygen atoms).[6][8]

Understanding how to accurately count these features is, therefore, a non-negotiable skill for medicinal chemists and drug development scientists.

Structural and Physicochemical Analysis of Butyl[(pyridin-3-yl)methyl]amine Dihydrochloride

Molecular Structure and Key Functional Groups

The molecule consists of a secondary amine nitrogen atom bonded to a butyl group and a (pyridin-3-yl)methyl group. The designation "dihydrochloride" is of paramount importance, indicating that the compound is a salt containing two equivalents of hydrochloric acid. This signifies that the two most basic sites on the molecule are protonated.

The key functional groups to consider are:

  • The secondary aliphatic amine.

  • The tertiary amine within the pyridine ring.

The Decisive Impact of Protonation State

The hydrogen bonding capacity of a molecule is not static; it is critically dependent on its protonation state, which is governed by the pKa of its ionizable groups and the pH of the surrounding environment.[9]

  • Aliphatic Amines: Typical aliphatic amines are strong bases, with the pKa of their conjugate acids (ammonium ions) falling in the range of 10-11.[10]

  • Pyridine: Pyridine is a weaker base due to the sp2 hybridization of the nitrogen and the delocalization of electrons within the aromatic ring. The pKa of its conjugate acid, the pyridinium ion, is approximately 5.25.[11]

The "dihydrochloride" form explicitly states that the molecule has been treated with sufficient acid to protonate both the aliphatic amine and the pyridine nitrogen. This results in the formation of a secondary ammonium cation and a pyridinium cation, with two chloride anions balancing the charge. This is the form we must analyze to determine the hydrogen bond counts of the compound as supplied.

Methodology for Determining Hydrogen Bond Counts

The following protocol provides a systematic approach to counting the hydrogen bond donors and acceptors for butyl[(pyridin-3-yl)methyl]amine dihydrochloride, grounded in the definitions established by Lipinski's rules.[5][6][12]

Step-by-Step Counting Protocol
  • Visualize the Correct Chemical Structure: The first step is to draw the molecule in its specified protonation state. For the dihydrochloride salt, both the secondary amine and the pyridine nitrogen are protonated.

  • Identify and Count Hydrogen Bond Donors (HBD): According to the widely used Lipinski definition, the HBD count is the sum of all hydrogen atoms attached to nitrogen or oxygen atoms.[8][13]

    • The protonated secondary aliphatic amine now exists as a secondary ammonium group (-NH₂⁺-). This group contains two hydrogen atoms directly bonded to nitrogen.

    • The protonated pyridine ring nitrogen now exists as a pyridinium group (>N⁺H-). This group contains one hydrogen atom directly bonded to nitrogen.

    • Total HBD Count = 2 + 1 = 3

  • Identify and Count Hydrogen Bond Acceptors (HBA): The Lipinski definition for HBA count is a simplified enumeration of all nitrogen and oxygen atoms within the molecule, as these atoms possess lone pairs capable of accepting a hydrogen bond.[5][6]

    • The molecule contains one nitrogen atom in the (now ammonium) aliphatic amine group.

    • The molecule contains one nitrogen atom in the (now pyridinium) pyridine ring.

    • Total HBA Count = 1 + 1 = 2

It is a common point of discussion whether a positively charged nitrogen atom can act as an acceptor. While its ability to accept a hydrogen bond is significantly diminished due to the positive charge, the standard Lipinski rule is a pragmatic simplification and counts all nitrogen and oxygen atoms regardless of their immediate chemical environment or protonation state.[5][8]

Results and Discussion

Summary of Hydrogen Bond Properties

The hydrogen bonding characteristics of butyl[(pyridin-3-yl)methyl]amine dihydrochloride are summarized below.

ParameterDefinitionCount
Hydrogen Bond Donors (HBD) Sum of N-H and O-H bonds3
Hydrogen Bond Acceptors (HBA) Sum of N and O atoms2
Visualization of Donor and Acceptor Sites

The following diagram illustrates the structure of butyl[(pyridin-3-yl)methyl]amine in its dihydrochloride form, with hydrogen bond donor and acceptor sites clearly marked.

Caption: Molecular structure with HBD and HBA sites highlighted.

Implications for Drug Development

With an HBD count of 3 and an HBA count of 2, butyl[(pyridin-3-yl)methyl]amine dihydrochloride comfortably adheres to the hydrogen bonding criteria of Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10).[7] This suggests that, from a hydrogen bonding perspective, the molecule possesses physicochemical properties that are favorable for oral absorption and membrane permeability.

Consideration for Physiological pH

It is instructive for the medicinal chemist to consider how these counts would change at a physiological pH of ~7.4.

  • The secondary ammonium group (pKa ~10-11) would remain protonated as pH 7.4 < pKa.[14][15]

  • The pyridinium group (pKa ~5.25) would be predominantly deprotonated as pH 7.4 > pKa.[16]

In this physiological state (as a free base), the counts would be:

  • HBD Count: 2 (from the -NH₂⁺- group only).

  • HBA Count: 2 (the nitrogen of the -NH₂⁺- group and the now-neutral nitrogen in the pyridine ring, which is a much stronger acceptor).

This pH-dependent behavior is a critical insight. The dihydrochloride salt form enhances water solubility for formulation purposes, but the molecule's behavior in vivo will be dictated by the protonation state at physiological pH.

Conclusion

The accurate assessment of hydrogen bonding potential is a fundamental exercise in modern drug discovery. For butyl[(pyridin-3-yl)methyl]amine dihydrochloride, a rigorous analysis based on its specified salt form yields a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . These values are well within the desirable range outlined by Lipinski's Rule of Five, indicating a favorable profile for oral bioavailability. This guide underscores the necessity of analyzing the correct protonation state of a molecule and provides a clear, repeatable methodology for researchers to apply. Understanding the nuances between a compound's formulation state (e.g., a salt) and its predominant state at physiological pH is essential for predicting its ultimate behavior in a biological system.

References

  • Hydrogen bond. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. (2020, May 30). Chemistry LibreTexts. [Link]

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Understanding Hydrogen Bonds: Donors and Acceptors Explained. (2026, January 15). Oreate AI Blog. [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 19, 2026, from [Link]

  • What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)? (2020, May 3). Quora. [Link]

  • Hydrogen bonding | Definition, Examples, & Facts. (2026, February 6). Britannica. [Link]

  • Lipinski rule of five. (2023, November 28). TIU Lecture Notes. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2026, February 4). Zenovel. [Link]

  • Lipinski's rule of five. (n.d.). Moodle@Units. [Link]

  • Hydrogen Bond Donor-Acceptor rules. (2008, January 17). ChemAxon Forum Archive. [Link]

  • Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. (2023, March 17). PMC. [Link]

  • 24.5: Biological Amines and the Henderson-Hasselbalch Equation. (2024, March 23). Chemistry LibreTexts. [Link]

  • Protonated Amine Definition. (2025, August 15). Fiveable. [Link]

  • 5.3 Amine Protonation. (n.d.). Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

  • Chapter 22 Notes - Amines. (n.d.). Portland State University. [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial. (n.d.). My Organic Chemistry. [Link]

Sources

Foundational

IUPAC naming conventions for butyl[(pyridin-3-yl)methyl]amine salts

An In-depth Technical Guide to the IUPAC Naming Conventions for Butyl[(pyridin-3-yl)methyl]amine Salts Introduction Systematic nomenclature is the bedrock of chemical communication, ensuring that a given name corresponds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the IUPAC Naming Conventions for Butyl[(pyridin-3-yl)methyl]amine Salts

Introduction

Systematic nomenclature is the bedrock of chemical communication, ensuring that a given name corresponds to a single, unambiguous molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) provides the universally accepted framework for this system.[1][2] In the fields of medicinal chemistry and drug development, where subtle structural modifications can lead to profound changes in biological activity, the need for precise and systematic naming is paramount. This guide provides a detailed exploration of the IUPAC naming conventions for a specific class of compounds: salts of the secondary amine butyl[(pyridin-3-yl)methyl]amine. As a Senior Application Scientist, this document synthesizes the formal rules with practical insights to provide a comprehensive resource for researchers and professionals.

Part 1: Foundational Principles of Amine Nomenclature

Before addressing the target molecule, it is crucial to understand the IUPAC approach to naming secondary amines. A secondary amine is characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom. The naming process is governed by a clear hierarchy.

Identifying the Parent Structure

The IUPAC system for unsymmetrical secondary and tertiary amines designates the longest alkyl chain attached to the nitrogen atom as the parent alkane.[3][4] The -e ending of the alkane name is replaced with the suffix -amine.[4][5][6]

For our target molecule, the two groups attached to the nitrogen are a butyl group and a (pyridin-3-yl)methyl group. The butyl group, with its four-carbon chain, is the longest continuous carbon chain directly bonded to the nitrogen. Therefore, the parent name is derived from butane, leading to butanamine .

Naming Substituents on Nitrogen (N-Substituents)

Any group attached to the nitrogen that is not part of the parent structure is treated as a substituent. To indicate that this group is bonded to the nitrogen atom rather than a carbon atom on the parent chain, its name is preceded by the locant N-.[3][4][7] This is a critical distinction that prevents ambiguity. For our molecule, the (pyridin-3-yl)methyl group is the N-substituent.

Part 2: Deconstructing the Heterocyclic Substituent: (Pyridin-3-yl)methyl

The substituent on the nitrogen is complex, involving a heterocyclic aromatic ring. Its name must be constructed systematically.

Pyridine as a Parent Heterocycle

The six-membered aromatic heterocycle containing one nitrogen atom is known as pyridine. "Pyridine" is a retained name that is the preferred IUPAC name (PIN), superseding the systematic Hantzsch-Widman name "azinine".[8][9][10][11] The numbering of the atoms in the pyridine ring begins at the nitrogen atom, which is assigned position 1.[8]

Designating the Point of Attachment

When a pyridine ring functions as a substituent, its name is modified to pyridinyl .[8] The historical name "pyridyl" is also commonly used and accepted by IUPAC.[8][12] A locant must be used to specify the point of attachment. In our molecule, the connection is at position 3 of the ring, hence it is a pyridin-3-yl group.

The Methylene Bridge

The pyridin-3-yl group is not directly attached to the amine nitrogen. Instead, it is connected via a methylene (-CH₂-) group. This entire substituent is therefore named (pyridin-3-yl)methyl . The parentheses are used to enclose the complex substituent name to avoid confusion.

Part 3: Assembling the Full Amine Name

By combining the principles from the preceding sections, we can construct the full, unambiguous name for the neutral secondary amine.

  • Parent Name: Butanamine (from the four-carbon chain).

  • Substituent Name: (Pyridin-3-yl)methyl.

  • Substituent Location: Attached to the nitrogen, so it becomes N-[(pyridin-3-yl)methyl].

Assembling these components gives the final name: N-(Pyridin-3-yl)methyl]butanamine .

For clarity and to adhere to preferred IUPAC naming conventions where the substituent name precedes the parent, the name is written as: Butyl[(pyridin-3-yl)methyl]amine . In this format, both groups on the nitrogen are named as substituents of "amine".

The structure of the neutral amine is visualized below.

Caption: Molecular structure of Butyl[(pyridin-3-yl)methyl]amine.

Part 4: The Core Directive: Naming the Amine Salts

Amines are basic and react with acids to form salts. This process involves the protonation of the lone pair of electrons on the nitrogen atom, forming a positively charged cation. In the case of primary, secondary, or tertiary amines, this results in an ammonium cation.

From "-amine" to "-ammonium"

The fundamental rule for naming the cation of an amine salt is to replace the -amine suffix of the neutral amine's name with -ammonium.[3][5] This change signifies the transformation of the neutral amine into its conjugate acid, a cation.

  • Neutral Amine: Butyl[(pyridin-3-yl)methyl]amine

  • Cation: Butyl[(pyridin-3-yl)methyl]ammonium

This cation is the first part of the salt's name.

Specifying the Counter-ion (Anion)

An ionic compound's name is completed by stating the name of the anion after the name of the cation, as a separate word.[13][14][15] The chemical formula should be neutral, meaning the charges of the cations and anions must balance.[13]

The following workflow illustrates the logical steps for naming an amine salt.

Caption: Workflow for the systematic IUPAC naming of an amine salt.

Part 5: Practical Application and Data

To solidify these principles, we can apply them to name various salts of butyl[(pyridin-3-yl)methyl]amine. The choice of counter-ion is often critical in drug development, influencing properties like solubility, stability, and bioavailability.

Experimental Protocol: Salt Formation (Illustrative)
  • Dissolution: Dissolve 1.0 equivalent of butyl[(pyridin-3-yl)methyl]amine in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Slowly add 1.0 equivalent of the desired acid (e.g., a solution of HCl in isopropanol, or concentrated H₂SO₄) to the stirred amine solution.

  • Precipitation: The corresponding ammonium salt will typically precipitate from the solution upon formation.

  • Isolation: Isolate the solid salt product by vacuum filtration.

  • Purification: Wash the isolated salt with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material and dry under vacuum.

The causality behind this protocol lies in the acid-base reaction. The basic amine readily accepts a proton from the stronger acid, forming a thermodynamically stable ionic salt which is often less soluble in organic solvents than the neutral amine, facilitating its isolation.

Table of Common Anions and Resulting Salt Names

The table below summarizes the IUPAC names for several salts of the target amine, demonstrating the application of the rules with various common counter-ions.

Anion FormulaAnion NameFull IUPAC Salt Name
Cl⁻chlorideButyl[(pyridin-3-yl)methyl]ammonium chloride
Br⁻bromideButyl[(pyridin-3-yl)methyl]ammonium bromide
I⁻iodideButyl[(pyridin-3-yl)methyl]ammonium iodide
SO₄²⁻sulfateButyl[(pyridin-3-yl)methyl]ammonium sulfate
NO₃⁻nitrateButyl[(pyridin-3-yl)methyl]ammonium nitrate
CH₃COO⁻acetateButyl[(pyridin-3-yl)methyl]ammonium acetate
H₂PO₄⁻dihydrogen phosphateButyl[(pyridin-3-yl)methyl]ammonium dihydrogen phosphate

Note on Stoichiometry: For anions with a charge greater than -1 (e.g., sulfate, SO₄²⁻), two equivalents of the ammonium cation are required to form a neutral salt. The name of the cation itself does not change, but the chemical formula would be (C₁₀H₁₇N₂)₂SO₄.

Conclusion

The IUPAC nomenclature for amine salts, while detailed, is built upon a foundation of logical, hierarchical rules. By systematically identifying the parent amine, naming the substituents, and then modifying the name to reflect the formation of the ammonium cation, one can derive an unambiguous name for any salt. For butyl[(pyridin-3-yl)methyl]amine salts, the core principles involve naming the cation as butyl[(pyridin-3-yl)methyl]ammonium and appending the name of the corresponding anion. Mastery of this system is an indispensable skill for professionals in the chemical and pharmaceutical sciences, ensuring clarity and precision in research, development, and regulatory affairs.

References

  • JoVE. (n.d.). Nomenclature of Secondary and Tertiary Amines. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved February 19, 2026, from [Link]

  • University of Illinois Chicago. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved February 19, 2026, from [Link]

  • eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. Retrieved February 19, 2026, from [Link]

  • Quora. (2018, January 27). What is the order of giving priorities for the IUPAC nomenclature of organic compounds in chemistry?. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved February 19, 2026, from [Link]

  • MedLife Mastery. (2025, January 24). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature. Retrieved February 19, 2026, from [Link]

  • IUPAC. (2020). A guide to IUPAC nomenclature of organic compounds. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. Retrieved February 19, 2026, from [Link]

  • Chemistry Steps. (2026, January 2). Naming Amines: Systematic and Common Nomenclature. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved February 19, 2026, from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Retrieved February 19, 2026, from [Link]

  • University of Calgary. (n.d.). Amines. Retrieved February 19, 2026, from [Link]

  • Quirke, J.M.E. (1999). Guidelines for Naming Amines. Retrieved February 19, 2026, from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Naming Amines in Organic Chemistry | Primary, Secondary, Tertiary & Common Names Explained. Retrieved February 19, 2026, from [Link]

  • Michigan State University. (n.d.). Organic Nomenclature. Retrieved February 19, 2026, from [Link]

  • University of Wisconsin-Platteville. (n.d.). IUPAC Rules. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved February 19, 2026, from [Link]

  • OpenStax. (2023, September 20). 24.1 Naming Amines. Retrieved February 19, 2026, from [Link]

  • Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources | Blog. Retrieved February 19, 2026, from [Link]

  • Knowunity. (2026, January 26). Simply explained: How to Name Amines and Amides Easily (Chemistry). Retrieved February 19, 2026, from [Link]

  • Khan Academy. (n.d.). Naming ions and ionic compounds. Retrieved February 19, 2026, from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Retrieved February 19, 2026, from [Link]

  • Fiveable. (2025, September 15). Naming conventions - General Chemistry 1 Study Guide 2024. Retrieved February 19, 2026, from [Link]

  • Academic Center for Excellence. (2013, October). Naming Compounds. Retrieved February 19, 2026, from [Link]

  • Purdue University. (n.d.). Nomenclature. Retrieved February 19, 2026, from [Link]

  • Quora. (2018, January 17). What is the IUPAC name of pyridine?. Retrieved February 19, 2026, from [Link]

  • Pearson. (n.d.). Naming Coordination Compounds Explained. Retrieved February 19, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for butyl[(pyridin-3-yl)methyl]amine dihydrochloride from 3-pyridinecarboxaldehyde

[1] Abstract & Scope This application note details a robust, scalable protocol for the synthesis of butyl[(pyridin-3-yl)methyl]amine dihydrochloride (also known as N-butyl-3-picolylamine dihydrochloride) via reductive am...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of butyl[(pyridin-3-yl)methyl]amine dihydrochloride (also known as N-butyl-3-picolylamine dihydrochloride) via reductive amination.[1] Starting from 3-pyridinecarboxaldehyde , this guide prioritizes high-purity isolation suitable for pharmaceutical building blocks.[1]

Unlike generic procedures, this protocol addresses specific challenges associated with pyridine-based substrates, including the basicity of the heterocyclic nitrogen, oxidative instability of the aldehyde, and the hygroscopic nature of the final dihydrochloride salt.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Foundation & Retrosynthetic Logic

Reaction Pathway

The synthesis proceeds via a One-Pot, Two-Step Reductive Amination .[1]

  • Condensation: Nucleophilic attack of n-butylamine on 3-pyridinecarboxaldehyde forms the aldimine (Schiff base) intermediate.[1]

  • Reduction: Selective reduction of the C=N bond using Sodium Borohydride (NaBH

    
    ) yields the secondary amine.
    
  • Salt Formation: Protonation of both the secondary amine and the pyridine nitrogen with anhydrous HCl yields the dihydrochloride salt.

Mechanistic Insight
  • Imine Equilibrium: The formation of the imine is an equilibrium process releasing water. While often reversible, the subsequent reduction step is irreversible, driving the equilibrium forward (Le Chatelier’s principle).

  • Regioselectivity: NaBH

    
     is chemoselective for the imine over the pyridine ring under these conditions.
    
  • Salt Stoichiometry: The target molecule contains two basic sites: the aliphatic secondary amine (

    
    ) and the pyridine nitrogen (
    
    
    
    ).[1] Achieving the dihydrochloride form requires excess HCl and rigorous exclusion of water to prevent formation of the monohydrochloride or hydrates.
Visual Pathway (DOT)[1]

ReactionScheme Aldehyde 3-Pyridinecarboxaldehyde (Starting Material) Imine Intermediate Imine (In Situ) Aldehyde->Imine MeOH, RT -H2O Amine n-Butylamine (Reagent) Amine->Imine ProductFree Secondary Amine (Free Base) Imine->ProductFree NaBH4 Reduction ProductSalt Target Product (2HCl Salt) ProductFree->ProductSalt HCl (dioxane) Salt Formation

Figure 1: Reaction scheme for the reductive amination of 3-pyridinecarboxaldehyde.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
3-Pyridinecarboxaldehyde 107.111.0Limiting Reagent
n-Butylamine 73.141.1Nucleophile
Sodium Borohydride 37.831.5Reducing Agent
Methanol (Anhydrous) -SolventMedium
HCl (4M in Dioxane) 36.463.0Acid Source
Step-by-Step Methodology
Phase 1: Imine Formation (In Situ)[1][4]
  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar. Purge with Nitrogen (

    
    ).[1]
    
  • Solvent: Add Methanol (anhydrous, 10 volumes) .

  • Addition: Add 3-Pyridinecarboxaldehyde (1.0 equiv) . Stir until dissolved.

  • Amine Addition: Add n-Butylamine (1.1 equiv) dropwise over 5 minutes.

    • Observation: The solution may warm slightly (exothermic) and turn yellow, indicating imine formation.

  • Equilibration: Stir at Room Temperature (20–25 °C) for 2 hours .

    • Checkpoint: Perform TLC (SiO

      
      , 10% MeOH/DCM). The aldehyde spot (
      
      
      
      ) should disappear, replaced by the imine spot (often streaks or lower
      
      
      ).[1]
Phase 2: Reduction[1][5]
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reduction: Add Sodium Borohydride (1.5 equiv) portion-wise over 20 minutes.

    • Caution: Gas evolution (

      
      ) will occur.[1] Ensure adequate venting.
      
  • Reaction: Remove ice bath and allow to warm to Room Temperature. Stir for 3 hours .

    • Checkpoint: TLC/LC-MS should show complete conversion of imine to amine.[1]

Phase 3: Workup & Free Base Isolation[1]
  • Quench: Carefully add Water (5 volumes) to quench excess borohydride. Stir for 15 minutes.

  • Extraction:

    • Remove Methanol under reduced pressure (Rotavap).

    • Dilute residue with Dichloromethane (DCM, 10 volumes) and 1M NaOH (to pH > 12).[1]

    • Why Basic? High pH ensures the pyridine and secondary amine are deprotonated and soluble in the organic layer.

  • Separation: Separate layers. Extract aqueous layer 2x with DCM.

  • Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )
    , filter, and concentrate to yield the crude Free Base (pale yellow oil).
Phase 4: Salt Formation (Dihydrochloride)[1]
  • Dissolution: Dissolve the crude oil in Diethyl Ether or Ethanol (5 volumes).

  • Acidification: Cool to 0 °C. Add 4M HCl in Dioxane (3.0 equiv) dropwise.

    • Stoichiometry Note: We use 3.0 equiv to ensure both nitrogens are protonated (Target: 2HCl).

  • Precipitation: A white solid should precipitate immediately. Stir for 30 minutes.

  • Isolation: Filter the solid under

    
     (hygroscopic!). Wash with cold ether.
    
  • Drying: Dry in a vacuum oven at 40 °C over P

    
    O
    
    
    
    for 12 hours.

Critical Process Parameters (CPP) & Troubleshooting

Workup Logic Flowchart

WorkupLogic CrudeRxn Crude Reaction Mix (MeOH, Amine, Borates) Quench Quench with H2O Evaporate MeOH CrudeRxn->Quench Basify Add 1M NaOH (pH > 12) Add DCM Quench->Basify Sep Phase Separation Basify->Sep AqLayer Aqueous Layer (Borates, Salts) Sep->AqLayer Discard OrgLayer Organic Layer (Free Base Product) Sep->OrgLayer Keep SaltForm Add HCl/Dioxane Filter Precipitate OrgLayer->SaltForm

Figure 2: Purification workflow ensuring removal of boron salts and isolation of the dihydrochloride.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Residual Aldehyde Incomplete imine formation.[1]Add 3Å Molecular Sieves during Phase 1; extend stir time.
Low Yield (Extraction) Product stuck in aqueous phase.[1]Ensure pH > 12 during extraction. Pyridines can be water-soluble at neutral pH.[1]
Oily Salt Hygroscopicity or impure free base.Recrystallize from EtOH/Et

O. Handle under inert atmosphere.
Monohydrochloride Insufficient HCl.Use excess HCl (3.0+ equiv).[1] Confirm pH of supernatant is < 1.

Analytical Specifications

To validate the synthesis of Butyl[(pyridin-3-yl)methyl]amine 2HCl , the following data profile is expected:

  • Appearance: White to off-white hygroscopic solid.[1]

  • 1H NMR (D

    
    O): 
    
    • 
       8.8–8.6 (m, 2H, Pyridine aromatic).[1]
      
    • 
       8.4 (d, 1H, Pyridine aromatic).[1]
      
    • 
       7.9 (t, 1H, Pyridine aromatic).[1]
      
    • 
       4.4 (s, 2H, Ar-CH 
      
      
      
      -N).
    • 
       3.1 (t, 2H, N-CH 
      
      
      
      -Pr).
    • 
       1.6 (m, 2H, alkyl).[1]
      
    • 
       1.3 (m, 2H, alkyl).[1]
      
    • 
       0.9 (t, 3H, terminal methyl).[1]
      
    • Note: In D

      
      O, amine protons (NH) exchange and are not visible.[1]
      
  • Mass Spectrometry (ESI+): m/z = 165.1 [M+H]

    
     (Free base mass).
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8] Studies on Direct and Indirect Reductive Amination Procedures.[8][9] Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents. Organic Reactions, 59, 1-714.[1] [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (General reference for imine reduction mechanisms).

Sources

Application

Reductive amination conditions for preparing butyl[(pyridin-3-yl)methyl]amine

An Application Guide to the Synthesis of Butyl[(pyridin-3-yl)methyl]amine via Reductive Amination Authored by: A Senior Application Scientist Introduction: The Strategic Importance of C-N Bond Formation The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Butyl[(pyridin-3-yl)methyl]amine via Reductive Amination

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation

The synthesis of amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries. Among the myriad of methods available, reductive amination stands out as one of the most robust, versatile, and widely adopted strategies for constructing carbon-nitrogen bonds.[1] This process facilitates the transformation of carbonyl compounds (aldehydes and ketones) into primary, secondary, and tertiary amines in a controlled manner, often avoiding the overalkylation issues that plague direct alkylation methods.[1][2]

This document provides a detailed protocol and technical insights for the synthesis of butyl[(pyridin-3-yl)methyl]amine, a representative secondary amine, through the reductive amination of 3-pyridinecarboxaldehyde with n-butylamine. The methodologies and principles discussed herein are broadly applicable to a wide range of substrates, offering researchers a reliable framework for amine synthesis.

Core Principles: The Mechanism of Reductive Amination

The reductive amination reaction proceeds through a two-stage, one-pot process involving the initial formation of an imine or iminium ion, which is then reduced in situ to the target amine.[3] The success of this reaction hinges on the careful selection of a reducing agent that can selectively reduce the protonated imine intermediate without significantly affecting the starting carbonyl group.[2]

  • Imine/Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of the primary amine (n-butylamine) on the carbonyl carbon of the aldehyde (3-pyridinecarboxaldehyde). This forms a carbinolamine intermediate, which then dehydrates to yield an imine (also known as a Schiff base). This dehydration step is typically the rate-determining step and is effectively catalyzed by a mild acid, such as acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity.[4] In the acidic medium, the imine can be protonated to form a more electrophilic iminium ion.

  • Hydride Reduction : The iminium ion is highly susceptible to reduction by a hydride-donating reagent. While sodium borohydride (NaBH₄) can be used, it is also capable of reducing the starting aldehyde, which can lead to lower yields.[2][5] Therefore, milder and more selective reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose.[6] Its attenuated reactivity, due to the electron-withdrawing effects of the acetoxy groups, allows it to selectively reduce the iminium ion in the presence of the aldehyde.[3] Furthermore, it is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).

The overall mechanistic workflow can be visualized as follows:

Reductive_Amination Reductive Amination Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 3-Pyridine- carboxaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Amine Amine n-Butylamine H_plus H⁺ (cat.) Imine Imine (Schiff Base) Reducer NaBH(OAc)₃ Product Butyl[(pyridin-3-yl)methyl]amine Carbinolamine->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Iminium->Product + Reducer (Hydride Transfer)

Caption: The two-stage mechanism of reductive amination.

Experimental Protocol: Synthesis of Butyl[(pyridin-3-yl)methyl]amine

This protocol details a reliable one-pot procedure for the title compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )Quantity (Example Scale)Moles (mmol)Stoichiometric Ratio
3-PyridinecarboxaldehydeC₆H₅NO107.11535 mg5.01.0
n-ButylamineC₄H₁₁N73.140.55 mL (410 mg)5.61.1
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.27 g6.01.2
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9625 mL--
Glacial Acetic Acid (AcOH)C₂H₄O₂60.050.30 mL5.21.05
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01~30 mL--
Dichloromethane (DCM) for extractionCH₂Cl₂84.93~45 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~2 g--
Step-by-Step Procedure

Caption: Experimental workflow for the synthesis protocol.

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (535 mg, 5.0 mmol) and 1,2-dichloroethane (DCE, 25 mL).

  • Amine and Catalyst Addition : Add n-butylamine (0.55 mL, 5.6 mmol) to the stirred solution, followed by the dropwise addition of glacial acetic acid (0.30 mL, 5.2 mmol).

  • Imine Formation : Allow the mixture to stir at room temperature for 30-60 minutes. During this time, the intermediate imine will form.

  • Reduction : Carefully add sodium triacetoxyborohydride (1.27 g, 6.0 mmol) to the reaction mixture in small portions over approximately 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring : Stir the reaction vigorously at room temperature for 3-5 hours, or until the starting aldehyde is consumed as determined by Thin Layer Chromatography (TLC).

  • Workup and Quenching : Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (~30 mL). Stir until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL).

  • Drying and Concentration : Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification : The crude oil can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes containing a small amount (e.g., 1%) of triethylamine to prevent the product from streaking on the column.

Field-Proven Insights and Troubleshooting

  • Choice of Reducing Agent : While NaBH(OAc)₃ is highly effective, other reagents like pyridine-borane complex can also be used, especially if avoiding chlorinated solvents is desired.[7][8] However, NaBH(OAc)₃ generally provides higher yields and fewer side products compared to many alternatives.[9]

  • Solvent System : 1,2-dichloroethane (DCE) is the preferred solvent for reactions using NaBH(OAc)₃.[6] Tetrahydrofuran (THF) is a viable alternative, though reactions may proceed more slowly. Protic solvents like methanol are generally incompatible with NaBH(OAc)₃.[5][10]

  • Controlling Overalkylation : The formation of a tertiary amine by reaction of the secondary amine product with another molecule of aldehyde is a potential side reaction. Using a slight excess of the primary amine (1.1-1.2 equivalents) helps to minimize this. For particularly challenging substrates, a stepwise procedure—involving the formation and isolation of the imine before reduction—can provide a cleaner product.[3]

  • Purification : The basic nature of the pyridine and secondary amine moieties in the product requires the addition of a base like triethylamine to the chromatography eluent to ensure good peak shape and prevent irreversible binding to the acidic silica gel.

Safety and Handling

  • n-Butylamine : Corrosive and flammable. Handle with care in a fume hood.

  • 3-Pyridinecarboxaldehyde : Irritant. Avoid inhalation and contact with skin.

  • Sodium Triacetoxyborohydride : Reacts with water to release hydrogen gas. Store in a desiccator and handle in a dry environment. Quench reactions carefully.

  • Chlorinated Solvents (DCE, DCM) : Volatile and are suspected carcinogens. All handling must occur within a certified chemical fume hood.

Conclusion

The reductive amination protocol described provides an efficient, high-yielding, and scalable method for the synthesis of butyl[(pyridin-3-yl)methyl]amine. The use of sodium triacetoxyborohydride ensures high selectivity for the iminium ion reduction, minimizing side reactions and simplifying purification. This application note serves as a comprehensive guide for researchers, offering both a detailed experimental procedure and the underlying chemical principles to empower further exploration and optimization in the synthesis of diverse amine-containing molecules.

References

  • brainly.com. (2024, January 25). What is the role of acetic acid in the reductive amination experiment? Available at: [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Available at: [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Myers, A. C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Ghafuri, H., & Hashemi, M. M. (2012). One-pot reductive amination of aldehydes by the dihydropyridine in water. Scientia Iranica, 19(6), 1591-1593.
  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]

  • ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Request PDF. Available at: [Link]

  • Organic Chemistry Data. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Unacademy. Reductive Amination of Aldehydes and Ketones. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. Available at: [Link]

Sources

Method

Application Note: Supramolecular Assembly and Cooperative Catalysis using Butyl[(pyridin-3-yl)methyl]amine

This Application Note is designed for researchers in organometallic chemistry and supramolecular catalysis. It details the use of butyl[(pyridin-3-yl)methyl]amine dihydrochloride (hereafter referred to as L-3PyBu·2HCl )...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic chemistry and supramolecular catalysis. It details the use of butyl[(pyridin-3-yl)methyl]amine dihydrochloride (hereafter referred to as L-3PyBu·2HCl ) as a functional ligand.

Unlike its 2-pyridyl isomer (which forms stable 5-membered chelates), the 3-pyridyl substitution pattern precludes simple chelation to a single metal center. Instead, this ligand is a privileged scaffold for bridging coordination , supramolecular self-assembly , and bifunctional catalysis .

Introduction & Mechanistic Rationale

The ligand L-3PyBu features two distinct nitrogen donors: a pyridine nitrogen (sp²) and a secondary amine nitrogen (sp³), separated by a methylene spacer at the meta (3-) position.

Structural Causality
  • Geometry: The 3-position substitution directs the donor vectors away from each other (divergent), preventing cis-chelation on a single metal ion. This forces the ligand to act as a bridge between metal centers or as a monodentate ligand with a pendant base.

  • Electronic Modulation: The secondary amine allows for pH-switchable behavior (protonated vs. neutral) and provides a site for hydrogen bonding or secondary coordination.

  • Solubility: The N-butyl chain imparts solubility in organic solvents (CHCl₃, CH₂Cl₂, THF) to the resulting metal complexes, which is often a limitation with unsubstituted pyridyl ligands.

Primary Catalytic Modes
  • Supramolecular "Molecular Flasks": Formation of

    
     cages (e.g., Pd₂L₄) that encapsulate substrates for confined catalysis.
    
  • Cooperative Bimetallic Catalysis: Bridging two metals (e.g., Cu-Zn) to mimic enzymatic active sites (like superoxide dismutase or phosphatase).

Ligand Activation Protocol (Critical)

The commercial form is the dihydrochloride salt (·2HCl) . Direct addition to metal catalysts will fail due to protonation of the donor sites and chloride interference. You must generate the free base in situ or strictly neutralize it.

Protocol A: In-Situ Neutralization (Recommended for High-Throughput)

Reagents:

  • L-3PyBu·2HCl

  • Base: Sodium Methoxide (NaOMe) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent: Methanol (MeOH) or DMSO.

Steps:

  • Dissolve L-3PyBu·2HCl (1.0 equiv) in degassed MeOH (0.1 M concentration).

  • Add NaOMe (2.05 equiv) slowly at 0°C. Note: The slight excess ensures full deprotonation.

  • Stir for 15 minutes. A white precipitate (NaCl) will form.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into the reaction vessel containing the metal precursor.

    • Why? Chloride ions can compete for coordination sites on Pd(II) or Pt(II). Removing NaCl is crucial for cationic cage formation.

Application 1: Synthesis of Pd(II) Supramolecular Cages for Confined Catalysis

This protocol constructs a Pd₂L₄ lantern-type cage. These cages act as "molecular flasks," accelerating reactions like the Diels-Alder cycloaddition or Knoevenagel condensation via the hydrophobic effect and cavity confinement.

Experimental Workflow

Reagents:

  • Activated L-3PyBu (Free base in MeOH, from Protocol A).

  • Metal Source:

    
     or 
    
    
    
    . Avoid PdCl₂ to prevent chloride inhibition.
  • Solvent:

    
     or 
    
    
    
    (for NMR monitoring).

Step-by-Step Protocol:

  • Precursor Prep: Dissolve

    
     (10 µmol) in 0.5 mL 
    
    
    
    .
  • Ligand Addition: Add the filtered L-3PyBu solution (20 µmol, 2.0 equiv) dropwise to the Pd solution.

    • Observation: The solution may turn pale yellow.

  • Assembly: Heat the mixture at 70°C for 2 hours .

    • Mechanism:[1] The heat overcomes the kinetic trap of oligomeric species, allowing thermodynamic reorganization into the discrete

      
       cage.
      
  • Validation (NMR): Check ¹H NMR.

    • Diagnostic Signal: The

      
      -proton of the pyridine ring (H2) will shift significantly downfield (
      
      
      
      ppm) upon coordination.
    • Diffusion NMR (DOSY): Confirm a single species with a diffusion coefficient consistent with a ~1.5 nm diameter species.

Catalytic Trial (Diels-Alder)
  • To the cage solution (5 mol% catalyst), add anthracene (substrate A) and N-butylmaleimide (substrate B).

  • Stir at room temperature in aqueous/organic biphasic media.

  • The hydrophobic cavity of the L-3PyBu cage encapsulates the substrates, accelerating the reaction rate by up to 100x compared to the bulk solvent.

Application 2: Heterobimetallic Cu/Zn Hydrolysis Catalyst

This protocol utilizes the ligand's ability to bridge two distinct metals, mimicking the active site of hydrolytic enzymes.

Concept: The pyridine N binds a soft metal (Cu), while the amine N (harder) binds a hard metal (Zn) or acts as a hydrogen bond donor to the substrate (e.g., phosphate esters).

Protocol:

  • Ligand Mixing: Mix L-3PyBu (1 equiv) with

    
     (1 equiv) in Ethanol. Stir for 30 min.
    
  • Second Metal: Add

    
     (1 equiv).
    
  • Crystallization: Vapor diffuse diethyl ether into the solution to obtain X-ray quality crystals of the heterobimetallic complex.

  • Catalysis: Use the isolated complex (1 mol%) to catalyze the hydrolysis of 4-nitrophenyl phosphate (BNPP) in Tris buffer (pH 7.0).

Mechanistic Visualization

The following diagram illustrates the divergent coordination logic and the assembly of the Pd₂L₄ cage.

G cluster_assembly Thermodynamic Self-Assembly L L-3PyBu (Ligand) Complex Kinetic Oligomers (Messy NMR) L->Complex + Pd(II), 25°C Pd Pd(II) Source (Square Planar) Pd->Complex Cage Pd2L4 Cage (Discrete Species) Complex->Cage Heat (70°C) Reorganization Product Product (Cycloadduct) Cage->Product Confined Catalysis Substrate Substrate (Hydrophobic) Substrate->Cage Encapsulation (Host-Guest)

Figure 1: Pathway from ligand activation to supramolecular cage assembly and confined catalysis.[1]

Summary Data Table

ParameterProtocol A (Cage Synthesis)Protocol B (Cooperative Catalysis)
Metal Source


/

Ligand:Metal Ratio 2:1 (L:Pd)1:1:1 (L:Cu:Zn)
Solvent System

or

Ethanol / Water (Buffer)
Temperature 70°C (Assembly)25°C - 40°C (Reaction)
Key Intermediate

Lantern Cage

-L-CuZn Bridged Complex
Catalytic Output Rate Acceleration (Confinement)Phosphate Hydrolysis (Lewis Acid)

Troubleshooting & Optimization

  • Problem: Precipitation during assembly.

    • Cause: Incomplete removal of Chloride ions (from the HCl salt) leading to insoluble

      
       species.
      
    • Solution: Ensure rigorous filtration after NaOMe treatment. Use Silver Tetrafluoroborate (

      
      ) to scavenge residual chlorides if necessary.
      
  • Problem: Broad NMR signals.

    • Cause: Fluxional behavior or oligomers.

    • Solution: Increase temperature to 80°C for 4 hours to drive the system to the thermodynamic minimum (the cage).

  • Problem: Low Solubility.

    • Cause: The butyl chain is hydrophobic.

    • Solution: Use a mixed solvent system (e.g.,

      
       1:1) to balance solubility of the cationic cage and the organic ligand.
      

References

  • Fujita, M., et al. (1995). "Self-assembly of a macrocyclic dinuclear palladium(II) complex." Journal of the American Chemical Society. Link (Foundational work on 3-pyridyl/4-pyridyl cages).

  • Stang, P. J., & Olenyuk, B. (1997). "Self-Assembly, Symmetry, and Molecular Architecture: Coordination as the Motif in the Rational Design of Supramolecular Metallacyclic Polygons and Polyhedra." Accounts of Chemical Research. Link

  • Kukovec, B. -M., et al. (2012). "Structural diversity of coordination polymers with pyridine-based ligands." CrystEngComm. Link (Describes coordination modes of 3-aminomethylpyridines).

  • Yoshizawa, M., et al. (2009). "Cavity-Directed Synthesis of Labile Organic Compounds." Science. Link (Application of Pd-cages in catalysis).

  • Costas, M., et al. (2004). "Ligand Design for Copper-Catalyzed Oxidation." Coordination Chemistry Reviews. Link (Context for amine-pyridine ligands in oxidation).

Sources

Application

Microwave-assisted synthesis using butyl[(pyridin-3-yl)methyl]amine dihydrochloride

Application Note: Microwave-Assisted Functionalization of Butyl[(pyridin-3-yl)methyl]amine Dihydrochloride Executive Summary This application note details the optimized protocols for utilizing butyl[(pyridin-3-yl)methyl]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of Butyl[(pyridin-3-yl)methyl]amine Dihydrochloride

Executive Summary

This application note details the optimized protocols for utilizing butyl[(pyridin-3-yl)methyl]amine dihydrochloride (CAS: N/A for specific salt, Free base analog: 3-(Butylaminomethyl)pyridine) as a nucleophilic building block in microwave-assisted organic synthesis (MAOS).

Pyridyl-methylamines are "privileged scaffolds" in medicinal chemistry, frequently appearing in Histamine H3 antagonists, kinase inhibitors, and neuroactive ligands. However, the commercial availability of these amines as dihydrochloride salts presents a solubility and reactivity challenge in conventional synthesis.

Key Technical Insight: This guide demonstrates an "In-Situ Neutralization & Coupling" strategy. By leveraging the high dielectric heating efficiency of polar solvents in a microwave field, researchers can bypass the time-consuming "free-basing" extraction step, reacting the salt directly with electrophiles (aryl halides, carboxylic acids) in a single pot.

Chemical Profile & Handling

PropertySpecification
Chemical Name Butyl[(pyridin-3-yl)methyl]amine dihydrochloride
Core Functionality Secondary Amine (Nucleophile) + Pyridine (H-bond acceptor)
Molecular Weight ~237.17 g/mol (Salt) / 164.25 g/mol (Free Base)
Solubility High: Water, Methanol, DMSO. Low: DCM, Toluene, THF.
pKa ~9.5 (Secondary Amine), ~5.2 (Pyridine Nitrogen)
Handling Hazard Hygroscopic solid. Irritant. Store in desiccator.

The Challenge: In standard benchtop synthesis, the dihydrochloride salt requires neutralization (e.g., with NaOH) and extraction into an organic solvent before it can react with electrophiles. The Microwave Solution: Microwave irradiation (MW) allows for rapid superheating of polar solvents (EtOH, NMP), solubilizing the salt and allowing organic bases (DIPEA, TEA) to effect rapid in situ neutralization.

Core Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Target Application: Synthesis of Heterocyclic Libraries (e.g., Pyrimidine/Quinoline derivatives).

Rationale: The secondary amine is a potent nucleophile. Microwave heating accelerates SNAr reactions on electron-deficient heterocycles by orders of magnitude compared to thermal reflux.

Materials:

  • Amine Salt: 1.0 equiv (e.g., 0.5 mmol)

  • Electrophile: 4-Chloro-quinoline or 2-Chloropyrimidine (1.0 - 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv). Note: 2.0 equiv are consumed to neutralize the 2HCl; 1.5 equiv act as the proton scavenger for the reaction.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Isopropanol .

Step-by-Step Workflow:

  • Loading: To a 2-5 mL microwave process vial equipped with a magnetic stir bar, add the amine dihydrochloride salt (118 mg, 0.5 mmol) and the chloro-heterocycle (0.5 mmol).

  • Solvation: Add NMP (2.5 mL). The salt may not dissolve completely at RT.

  • Neutralization: Add DIPEA (305 µL, 1.75 mmol). Cap the vial immediately. Vortex for 30 seconds.

  • Irradiation: Heat in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 140 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Pre-stirring: 30 seconds (High speed)

  • Workup: Cool to <50 °C. Pour the reaction mixture into water (20 mL). The product usually precipitates. Filter and wash with water.[1] If no precipitate, extract with EtOAc.

Protocol B: Amide Coupling (Direct Amidation)

Target Application: Peptidomimetics and Fragment-Based Drug Discovery (FBDD).

Rationale: Using standard coupling reagents (HATU/T3P) with amine salts can be sluggish due to poor solubility in DCM/DMF. MW heating improves solubility and kinetics.

Materials:

  • Amine Salt: 1.0 equiv[2]

  • Carboxylic Acid: 1.1 equiv

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 equiv) or HATU (1.2 equiv).

  • Base: Triethylamine (TEA) (4.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or DMF .

Step-by-Step Workflow:

  • Loading: Add carboxylic acid (0.55 mmol), amine dihydrochloride (0.5 mmol), and solvent (3 mL) to the MW vial.

  • Activation: Add Base (2.0 mmol) followed by T3P solution (1.0 mmol).

  • Irradiation:

    • Temperature: 80 °C (Milder temp to prevent racemization if chiral acids are used).

    • Time: 10 minutes.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (to remove excess acid/T3P byproducts), then Brine. Dry over MgSO4.

Optimization Guide & Troubleshooting

Table 1: Solvent Selection Based on Dielectric Properties

SolventLoss Tangent (tan δ)MW AbsorptionRecommendation
Ethanol 0.941HighExcellent for SNAr. Green solvent.
DMSO 0.825HighGood for stubborn solubility, but hard to remove.
NMP 0.275MediumBest for high-temp (>150°C) reactions.
DCM 0.042LowAvoid. Poor heating; salt remains insoluble.

Troubleshooting the "Salt Effect":

  • Problem: Pressure spikes during heating.

    • Cause: Rapid release of HCl gas if base is insufficient or added too slowly before capping.

    • Fix: Ensure Base is added last, cap immediately, and use a "Pre-stir" step in the microwave program to ensure homogeneity before heating.

  • Problem: Low Yield.

    • Cause: Incomplete neutralization. The pyridine ring can also become protonated, trapping the molecule.

    • Fix: Increase Base to 4.0 equivalents. Switch from Carbonate bases (K2CO3) to organic bases (DIPEA/DBU) for better solubility in organic media.

Mechanistic & Workflow Visualization

Diagram 1: The "In-Situ" Neutralization & Coupling Workflow

This diagram illustrates the streamlined process of using the dihydrochloride salt directly in the microwave reactor, eliminating the extraction bottleneck.

MW_Workflow Salt Amine Dihydrochloride (Solid) Vial MW Vial: + Solvent (NMP) + Electrophile + Base (4 eq) Salt->Vial Weigh & Add MW Microwave Irradiation (140°C, 15 min) Vial->MW Cap & Load Neutral In-Situ Free Base Generation MW->Neutral Rapid Heating Product Coupled Product MW->Product S_NAr / Amidation Neutral->MW Re-enters Cycle

Caption: Streamlined "One-Pot" microwave workflow for handling amine dihydrochloride salts.

Diagram 2: SNAr Reaction Pathway

Visualizing the nucleophilic attack of the butyl-amine nitrogen on a chloropyrimidine scaffold.

SnAr_Mechanism Reactants Free Amine (In-situ) + 2-Chloropyrimidine TS Meisenheimer Complex (Transition State) Reactants->TS Nucleophilic Attack (MW Energy Input) Prod N-Butyl-N-(pyridin-3-ylmethyl) pyrimidin-2-amine TS->Prod Elimination of Cl- Byprod HCl (Captured by DIPEA) TS->Byprod

Caption: Mechanism of Microwave-Accelerated SNAr coupling.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Biotage AB. (2023). Microwave Reaction Tutorial: Nucleophilic Aromatic Substitution. Biotage Knowledge Base. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Santra, S., et al. (2013). Green and facile microwave-assisted synthesis of nitrogen-containing heterocycles. RSC Advances. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of butyl[(pyridin-3-yl)methyl]amine dihydrochloride

Executive Summary The synthesis of butyl[(pyridin-3-yl)methyl]amine dihydrochloride presents a unique set of challenges due to the amphoteric nature of the pyridine ring and the high basicity of the secondary amine. Low...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of butyl[(pyridin-3-yl)methyl]amine dihydrochloride presents a unique set of challenges due to the amphoteric nature of the pyridine ring and the high basicity of the secondary amine. Low yields in this protocol are rarely due to the reaction conversion itself, but rather loss during workup (due to water solubility) or failed crystallization (oiling out).

This guide replaces trial-and-error with a pKa-driven isolation strategy and a "Gold Standard" reductive amination protocol.

Module 1: The Reaction (Chemistry & Kinetics)

The Core Problem: Traditional reductive amination (using NaBH₄ in methanol) often leads to over-alkylation (formation of tertiary amines) or alcohol byproducts (reduction of the aldehyde before amine condensation).

The Solution: Adopt the Abdel-Magid Protocol using Sodium Triacetoxyborohydride (STAB).

  • Why: STAB is mild and does not reduce the aldehyde significantly. It selectively reduces the iminium species, ensuring high chemoselectivity.

  • Stoichiometry: Use a slight excess of the amine (1.05 equiv) to consume the aldehyde completely, as the amine is easier to remove during acid-base workup than the lipophilic aldehyde.

Standardized Protocol (Self-Validating)
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous). Avoid Methanol for STAB.

  • Setup: Mix 3-pyridinecarboxaldehyde (1.0 equiv) and n-butylamine (1.05 equiv) in DCE. Stir for 30 mins to establish imine equilibrium.

  • Reduction: Add NaBH(OAc)₃ (1.4 equiv) in portions.

  • Validation: Monitor by TLC. The disappearance of the aldehyde spot (UV active) indicates completion.

ReactionPathway Aldehyde 3-Pyridinecarboxaldehyde (Electrophile) Imine Imine Intermediate (Equilibrium) Aldehyde->Imine + Amine Amine n-Butylamine (Nucleophile) Amine->Imine Product Secondary Amine (Target) Imine->Product + STAB STAB NaBH(OAc)3 (Selective Reductant) OverAlk Tertiary Amine (Impurity) Product->OverAlk + Excess Aldehyde (Avoid this!)

Figure 1: The Abdel-Magid reductive amination pathway. Note that STAB selectively targets the Imine, minimizing side reactions.

Module 2: Workup & Isolation (The Physics of pKa)

The Core Problem: The product is a "solubility chameleon."

  • Pyridine Nitrogen pKa: ~5.3

  • Secondary Amine pKa: ~10.5 If you extract at neutral pH (7-8), the pyridine is neutral (organic soluble), but the amine is partially protonated (water soluble). You will lose product to the aqueous layer.

The Solution: The Double-Swing Extraction . You must drive the pH to extremes to ensure the molecule is fully in one phase.

Protocol: The "pH > 12" Rule
  • Quench: Quench reaction with sat. NaHCO₃.

  • The Critical Step: Adjust aqueous layer pH to >12 using 1N NaOH.

    • Reasoning: At pH 12, both the pyridine (pKa 5.3) and the amine (pKa 10.5) are fully deprotonated (Free Base). The molecule becomes lipophilic.

  • Extraction: Extract with DCM (Dichloromethane). The product will now migrate quantitatively to the organic layer.

  • Wash: Wash DCM with Brine (to remove trapped water). Dry over Na₂SO₄.

pKaLogic cluster_acid Acidic Conditions (pH < 2) cluster_neutral Neutral Conditions (pH 7) cluster_basic Basic Conditions (pH > 12) AcidState Species: Dication (2H+) Solubility: Water Soluble Phase: Aqueous NeutralState Species: Monocation (H+) Solubility: Amphiphilic (Losses!) Phase: Partitioned AcidState->NeutralState Add Base BasicState Species: Free Base Solubility: Organic Soluble Phase: DCM/EtOAc NeutralState->BasicState Add NaOH (Target pH)

Figure 2: Solubility behavior relative to pH. Successful extraction requires forcing the equilibrium to the far right (Basic State).

Module 3: Salt Formation (The Solid State)

The Core Problem: The "Oiling Out" Phenomenon. Adding aqueous HCl to the free base often results in a sticky gum because water is trapped in the crystal lattice. Pyridine salts are notoriously hygroscopic.

The Solution: Anhydrous Precipitation.

Protocol: The "Dry Gas" Method
  • Solvent Switch: Dissolve the Free Base oil (from Module 2) in a minimum amount of dry Isopropanol (IPA) or Ethanol .

  • Acid Source: Do NOT use aqueous HCl (37%). Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether .

  • Addition: Cool the amine solution to 0°C. Add the HCl solution dropwise with vigorous stirring.

  • Crystallization:

    • A white precipitate should form immediately.

    • Troubleshooting: If it oils out, add an "anti-solvent" like Diethyl Ether or Hexane until turbid, then scratch the flask walls.

  • Filtration: Filter under Nitrogen (to prevent moisture absorption). Wash with cold Ether.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield (<40%) Product lost in aqueous layer during workup.Check pH of aqueous layer.[1] If pH < 12, the amine is still protonated. Add more NaOH and re-extract.
Product is a Sticky Oil Water presence during salt formation.Dissolve oil in absolute EtOH, evaporate to dryness (azeotrope water), then redissolve in dry IPA and use HCl/Ether.
Impurity: Tertiary Amine Reductive amination went too far (Bis-alkylation).Ensure you are using the Aldehyde as the limiting reagent, or switch to STAB (which is slower/more selective than NaBH₄).
Yellow/Brown Color Oxidation of the pyridine ring or trace aldehyde polymerization.The salt should be white. Recrystallize from EtOH/Ether. Store under inert gas.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Grounding: Establishes the STAB protocol as the standard for preventing over-alkyl
  • Reich, H. J. (2025).[5] "pKa Data Compiled." University of Wisconsin-Madison.

    • Grounding: Provides the pKa values for Pyridine (5.2) and Alkyl Amines (10.[3][6]5) used in the extraction logic.[7]

  • Armarego, W. L. F. (2009). "Purification of Laboratory Chemicals." Butterworth-Heinemann.

Sources

Optimization

Technical Support Center: Purification of Butyl[(pyridin-3-yl)methyl]amine Dihydrochloride

[1][2] Executive Summary & Chemical Context The Challenge: You are synthesizing butyl[(pyridin-3-yl)methyl]amine (a secondary amine) and isolating it as the dihydrochloride salt . The most persistent impurities in this s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

The Challenge: You are synthesizing butyl[(pyridin-3-yl)methyl]amine (a secondary amine) and isolating it as the dihydrochloride salt . The most persistent impurities in this synthesis—typically reductive amination or alkylation—are unreacted primary amines .

Target Molecule Profile:

  • Structure: Secondary amine with a pyridine ring.[1][2]

  • pKa (approx): Pyridine N (~5.2), Secondary Amine N (~10.6).[2]

  • Salt Form: Dihydrochloride (2HCl).[1][2] Highly water-soluble; hygroscopic.[1][2]

Common Impurities:

  • Butylamine: Primary amine.[1][2][3] Volatile (bp 78°C).[1][2][3]

  • 3-(Aminomethyl)pyridine: Primary amine.[1][2] Non-volatile (bp ~248°C).[1][2] Chemically similar to the product.

This guide prioritizes chemoselective purification (scavenging) and thermodynamic separation (crystallization) over standard chromatography, which often causes peak tailing with highly polar amine salts.[2]

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the most efficient purification method for your specific impurity profile.

PurificationStrategy Start Identify Impurity Type ImpurityType Is the impurity volatile? (e.g., Butylamine) Start->ImpurityType YesVolatile Yes (Butylamine) ImpurityType->YesVolatile BP < 100°C NoStubborn No (3-Aminomethylpyridine) ImpurityType->NoStubborn BP > 100°C MethodA Method A: Azeotropic Distillation (Vacuum Removal) YesVolatile->MethodA MethodB Method B: Chemoselective Scavenging (PS-Benzaldehyde Resin) NoStubborn->MethodB High Purity Req. MethodC Method C: Fractional Crystallization (Thermodynamic Control) NoStubborn->MethodC Large Scale (>50g)

Figure 1: Decision matrix for selecting the optimal purification protocol based on impurity volatility and scale.

Protocol A: Chemoselective Scavenging (The "Gold Standard")

Best For: Removing non-volatile primary amines (e.g., 3-(aminomethyl)pyridine) from your secondary amine product.[1][2] Mechanism: Polymer-supported benzaldehyde reacts selectively with primary amines to form stable imines (Schiff bases).[1][2] It reacts poorly or reversibly with secondary amines, leaving your product in solution.[2][4]

Critical Pre-requisite: Free-Basing

Scavenger resins require the amine lone pair to be available.[1][2] You cannot scavenge directly from the dihydrochloride salt.

Step-by-Step Workflow
  • Free-Basing:

    • Dissolve the crude dihydrochloride salt in minimal water.

    • Adjust pH to >12 using 2N NaOH.[2]

    • Extract 3x with Dichloromethane (DCM).[1][2]

    • Dry organic layer over MgSO₄ and filter.[2] Do not evaporate yet.

  • Scavenging:

    • Reagent: Add PS-Benzaldehyde resin (typical loading 1.0–1.5 mmol/g).[1][2]

    • Stoichiometry: Add 2–3 equivalents of resin relative to the estimated amount of impurity (not the product). If impurity level is unknown, use 0.5 equivalents relative to the product.

    • Conditions: Agitate gently (orbital shaker) at Room Temperature for 2–4 hours.

    • Note: Do not use magnetic stir bars, as they pulverize the resin beads, blocking filters.

  • Filtration & Salt Reformation:

    • Filter the suspension through a fritted glass funnel or a polypropylene cartridge to remove the resin (which now holds the impurity).

    • The filtrate contains your pure secondary amine free base.

    • Cool the filtrate to 0°C.

    • Add 2.2 equivalents of HCl in Diethyl Ether (2M) or HCl in Dioxane (4M) dropwise.[1]

    • The pure butyl[(pyridin-3-yl)methyl]amine dihydrochloride will precipitate immediately.[1][2]

  • Isolation:

    • Filter the white solid under nitrogen (to prevent moisture absorption).

    • Wash with cold diethyl ether.[2]

Protocol B: Fractional Crystallization (Thermodynamic)

Best For: Large-scale purification (>50g) where resins are too expensive, or for removing general non-amine impurities.[1][2]

The Solubility Principle: The dihydrochloride salt of the secondary amine is highly polar. We utilize a "solvent/anti-solvent" system to differentiate it from the monosalt impurities or free starting materials.

Recommended Solvent Systems:

Primary Solvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Notes
Methanol (Hot) Acetone 1:5Excellent for removing colored impurities.[1][2]
Ethanol (Abs.) Diethyl Ether 1:10Standard method.[1][2] Requires dry solvents.[2]
Isopropanol Hexane 1:4Good for removing non-polar side products.[2]

Protocol:

  • Place the crude dihydrochloride salt in a flask with a reflux condenser.

  • Add the Primary Solvent (e.g., Ethanol) in small portions while heating to reflux (~78°C).

  • Add just enough solvent to dissolve the solid completely at boiling point.

  • Remove from heat.[1][2] While still hot, add the Anti-Solvent (e.g., Ether) dropwise until a faint, persistent cloudiness appears (the "cloud point").[4]

  • Add 1-2 drops of Primary Solvent to clear the solution again.[1]

  • Allow to cool slowly to room temperature, then to 4°C in a fridge.

  • Harvest: Filter the crystals. Impurities (especially monosalt primary amines) often remain in the mother liquor due to higher solubility in the mixed phase.

Protocol C: Removal of Volatile Amines (Butylamine)

Best For: Removing excess butylamine (BP 78°C).[1][2]

Why this fails often: Simple rotary evaporation is insufficient because butylamine forms a salt with HCl (Butylamine HCl) which is a solid and not volatile .

Correct Procedure:

  • Free Base: You must convert the material to the free base (as in Protocol A, Step 1).

  • Azeotropic Distillation:

    • Dissolve the free base oil in Toluene .[5]

    • Rotary evaporate at 45–50°C. Toluene forms an azeotrope with butylamine, helping to "drag" it out.[4]

    • Repeat this process 2–3 times.

  • High Vacuum:

    • Place the oil under high vacuum (<1 mbar) for 4 hours at ambient temperature.

  • Salt Formation: Re-convert to the dihydrochloride salt using HCl/Ether.

Troubleshooting & FAQ

Q: My product turned into a sticky oil/gum instead of crystals. What happened? A: This is common with amine dihydrochlorides.[2] It usually indicates trace water or alcohol trapped in the lattice.

  • Fix: Triturate (grind) the oil with anhydrous Diethyl Ether or Hexane . Scratch the side of the flask with a glass rod to induce nucleation. If that fails, dissolve in minimal MeOH and crash out rapidly into a large volume of stirring Ether.

Q: Can I use PS-Isocyanate resin? A: NO. Isocyanates react with both primary and secondary amines.[1][2] You will lose your product.[2] You must use an Aldehyde resin (like PS-Benzaldehyde) or an anhydride resin (like PS-Phthalic Anhydride) to achieve selectivity for primary amines [1, 3].[1][2]

Q: The product is extremely hygroscopic (absorbs water from air). A: Pyridine-based salts are notorious for this.[1][2]

  • Handling: Always handle the final salt in a glovebox or under a nitrogen cone.

  • Storage: Store in a desiccator with P₂O₅ or active silica gel.

Q: Why not use column chromatography? A: You can, but it is difficult.[2][4] Amine salts streak badly on silica.[2]

  • If you must: Use "Amine-functionalized Silica" or add 1% Triethylamine to your mobile phase (DCM/MeOH).[1][2] However, you will then have to remove the Triethylamine hydrochloride salt later, which brings you back to the original problem.[4]

Process Visualization

The following diagram illustrates the chemical logic of the Scavenging Protocol (Method A).

ScavengingWorkflow Crude Crude Mixture (2° Amine + 1° Impurity) Resin Add PS-Benzaldehyde (Aldehyde Resin) Crude->Resin Dissolve in DCM Reaction Reaction Phase (Imine Formation) Resin->Reaction Agitate 2h Filtration Filtration Reaction->Filtration SolidPhase Solid Phase: Resin-Imine (Impurity) Filtration->SolidPhase Retained LiquidPhase Filtrate: Pure 2° Amine Filtration->LiquidPhase Eluted

Figure 2: Chemical flow of removing primary amine impurities using aldehyde-functionalized resins.

References

  • Separation of Primary and Secondary Amines: Hodges, J. C. (2000).[2] Covalent Scavengers for Primary and Secondary Amines. Synlett, 2000(1), 152-158.[2]

  • Recrystallization of Amine Salts: Armarego, W. L. F., & Chai, C. L. L. (2013).[2][4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (See Chapter 3: Purification of Organic Chemicals). [1][2]

  • Resin Selectivity Guides: Biotage. (2025).[1][2] ISOLUTE® Scavenger User Guide. (Refer to PS-Benzaldehyde selectivity data).

  • pKa Data for Pyridines: National Institutes of Health (NIH).[1][2] PubChem Compound Summary: 3-(Aminomethyl)pyridine.[1][2] [1][2]

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: 1H NMR Interpretation of Butyl[(pyridin-3-yl)methyl]amine Dihydrochloride in D2O

The following technical guide is structured to serve as a definitive reference for the NMR characterization of Butyl[(pyridin-3-yl)methyl]amine dihydrochloride . It synthesizes theoretical principles with practical appli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the NMR characterization of Butyl[(pyridin-3-yl)methyl]amine dihydrochloride . It synthesizes theoretical principles with practical application data, designed for the "Senior Application Scientist" persona.

Executive Summary

Butyl[(pyridin-3-yl)methyl]amine dihydrochloride (CAS: 60509-61-7, Free base analog CAS: 20173-12-0) is a critical building block in the synthesis of GPCR ligands and kinase inhibitors. Its analysis in Deuterium Oxide (D2O) presents unique spectral features driven by the double protonation of the molecule (pyridinium nitrogen and secondary amine).

This guide provides a rigorous interpretation of the 1H NMR spectrum, distinguishing it from its free base form and regioisomers. The focus is on the deshielding effects induced by the dihydrochloride salt formation and the specific coupling patterns characteristic of 3-substituted pyridine systems.

Key Spectral Fingerprint
  • Solvent: D2O (Residual HDO peak at ~4.79 ppm).[1]

  • Distinctive Feature: Significant downfield shift of the pyridine ring protons (especially H-2 and H-6) and the benzylic-like methylene protons due to the cationic charge.[2]

  • Exchangeable Protons: NH protons are typically invisible in D2O due to rapid exchange.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and accurate integration, the following protocol is recommended. This system is self-validating: if the HDO peak is split or the pyridine peaks are broad, the pH or shimming is incorrect.

Step-by-Step Methodology
  • Massing: Weigh 10–15 mg of the dihydrochloride salt into a clean vial.

    • Note: Higher concentrations (>20 mg) can cause viscosity broadening; lower concentrations (<5 mg) may require excessive scans.

  • Solvation: Add 0.6 mL of D2O (99.9% D).

    • Critical: If the salt is hygroscopic and has absorbed atmospheric water, the HDO peak will be large. Use an ampoule of fresh D2O for reference standards.

  • Reference Standard: Add a trace amount of TSP (sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4) or calibrate to the residual HDO peak (set to 4.79 ppm).

    • Avoid TMS: TMS is insoluble in D2O.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): ≥ 5 seconds. (Pyridinium protons have long T1 relaxation times; short D1 leads to under-integration of aromatic signals).

    • Scans: 16–64 scans.

Spectral Analysis & Interpretation

Structural Segmentation

The molecule consists of three distinct magnetic zones:

  • Zone A (Aromatic): The 3-substituted pyridinium ring.

  • Zone B (Linker): The methylene bridge (-CH2-) between the ring and the amine.

  • Zone C (Aliphatic Tail): The n-butyl chain.

Detailed Assignment Table (D2O)
Proton LabelChemical Shift (δ, ppm)*MultiplicityIntegralCoupling (J, Hz)Assignment Logic
H-2 8.85 – 8.95Singlet (br)1H

Most deshielded; adjacent to N+ and substituent.
H-6 8.70 – 8.80Doublet1H

Adjacent to N+; distinct doublet.
H-4 8.50 – 8.60Doublet (dt)1H

Para to N+; deshielded by ring current & substituent.
H-5 8.00 – 8.15DD / Multiplet1H

Meta to N+; least deshielded aromatic proton.
H-7 (Linker) 4.40 – 4.55Singlet2H-Deshielded by Pyridinium and NH2+.
H-8 (N-CH2) 3.10 – 3.25Triplet2H

Alpha to amine cation.
H-9 1.65 – 1.75Quintet2H

Beta to amine.
H-10 1.35 – 1.45Sextet2H

Gamma to amine.
H-11 (Me) 0.90 – 0.98Triplet3H

Terminal methyl group.

*Note: Shifts are estimated based on additive effects of the pyridinium salt and ammonium salt in D2O relative to TSP.

Mechanistic Insight: The "Salt Effect"

In the dihydrochloride form, the pyridine nitrogen is protonated. This creates a strong electron-withdrawing effect across the ring, shifting all aromatic protons downfield by ~0.5 – 1.0 ppm compared to the free base.

  • H-2 and H-6 experience the strongest inductive deshielding from the N+.[2]

  • H-5 is the "shielded valley" of the ring, appearing significantly upfield of the others, which is a diagnostic feature of 3-substituted pyridines.

Comparative Analysis

This section objectively compares the target compound against its free base and regioisomers to aid in identification during synthesis optimization.

Salt vs. Free Base (D2O vs CDCl3)
FeatureDihydrochloride (in D2O)Free Base (in CDCl3)Diagnostic Change
Pyridine H-2 ~8.90 ppm~8.55 ppm+0.35 ppm (Deshielding)
Linker (H-7) ~4.50 ppm~3.80 ppm+0.70 ppm (Strong Deshielding due to N+)
NH Protons Invisible (Exchanged)Visible (~1.5-2.0 ppm)Loss of signal in D2O.
Solubility High in WaterHigh in OrganicsPhase preference.
Regioisomer Differentiation (3-sub vs 2-sub vs 4-sub)

The coupling pattern of the aromatic region is the primary method to distinguish the 3-substituted target from potential impurities.

  • Target (3-Substituted): Asymmetric pattern. Two low-field signals (H2, H6) and two mid-field signals (H4, H5). H-5 is a distinct dd/triplet.

  • Alternative (4-Substituted): Symmetric AA'BB' system. Two doublets (intensity 2H each). Easily distinguished.

  • Alternative (2-Substituted): H-6 is a doublet at ~8.5 ppm. The pattern is 1H-1H-1H-1H but the spacing differs; H-3 and H-5 often overlap or appear as complex multiplets.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow for assigning the spectrum and the structural correlation.

Diagram 1: Spectral Assignment Logic Flow

NMR_Assignment Start Start: Acquire 1H NMR in D2O Check_HDO Check HDO Peak (4.79 ppm) Is it sharp? Start->Check_HDO Region_Split Split Spectrum into Regions Check_HDO->Region_Split Yes Aromatic Aromatic Region (8.0 - 9.0 ppm) Total Integral = 4H Region_Split->Aromatic Aliphatic Aliphatic Region (0.9 - 4.6 ppm) Total Integral = 11H Region_Split->Aliphatic Aro_Analysis Analyze Splitting: Look for Singlet (H2) & Doublet (H6) Aromatic->Aro_Analysis Ali_Analysis Identify Linker: Singlet @ ~4.5 ppm (2H) Aliphatic->Ali_Analysis Validation Validation: Does H-5 (dd) appear most upfield in aromatic region? Aro_Analysis->Validation Butyl_Chain Assign Butyl Chain: Triplet (3.2), Quintet (1.7), Sextet (1.4), Triplet (0.9) Ali_Analysis->Butyl_Chain Butyl_Chain->Validation

Caption: Logical workflow for the systematic assignment of Butyl[(pyridin-3-yl)methyl]amine dihydrochloride signals.

Diagram 2: Structure-Shift Correlation

Structure_Shift Py_N Pyridine N+ (H-Cl) H2 H-2 (Singlet) ~8.9 ppm Py_N->H2 Strong Deshielding H6 H-6 (Doublet) ~8.8 ppm Py_N->H6 Strong Deshielding Linker Linker CH2 ~4.5 ppm H2->Linker Proximity Amine_N Amine NH2+ (Cl-) Linker->Amine_N Bonded Butyl_Alpha Butyl N-CH2 ~3.2 ppm Amine_N->Butyl_Alpha Inductive Effect

Caption: Mapping of the cationic centers (N+) to the deshielded proton environments.

Troubleshooting & Validation

Issue: Broad peaks in the aromatic region.

  • Cause: Exchange broadening or poor shimming.

  • Solution: Check the line width of the HDO peak.[1] If HDO is sharp but pyridine is broad, it may indicate restricted rotation or intermediate exchange rates. Heating the sample to 40°C often sharpens these peaks.

Issue: Integration of the Linker (H-7) is < 2H.

  • Cause: Deuterium exchange. The methylene protons between the pyridine and the amine are acidic enough to undergo slow H/D exchange in D2O over prolonged periods (days/weeks), especially if the solution is not acidic enough.

  • Solution: Acquire the spectrum immediately after sample preparation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS) - Pyridine Hydrochloride." SDBS Web. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[4] (Standard text for Pyridine coupling constants).

  • PubChem. "3-(Pyridin-4-yl)butan-1-amine dihydrochloride (Isomer Comparison)." National Library of Medicine. [Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for Butyl[(pyridin-3-yl)methyl]amine Dihydrochloride

Executive Summary Verdict: For the purity analysis of butyl[(pyridin-3-yl)methyl]amine dihydrochloride , High-pH Reversed-Phase Chromatography (Method C) is the superior approach over traditional Acidic C18 (Method A) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the purity analysis of butyl[(pyridin-3-yl)methyl]amine dihydrochloride , High-pH Reversed-Phase Chromatography (Method C) is the superior approach over traditional Acidic C18 (Method A) and HILIC (Method B).

While traditional acidic methods struggle with peak tailing due to the "Silanol Effect," and HILIC offers high sensitivity but lower robustness for hydrophobic impurities, the High-pH strategy neutralizes the analyte's basic centers. This results in sharper peaks (


), higher load capacity, and superior resolution of hydrophobic synthetic byproducts.

Compound Profile & Analytical Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.[1]

  • Analyte: Butyl[(pyridin-3-yl)methyl]amine dihydrochloride

  • Core Structure: A pyridine ring linked to a secondary butylamine.

  • Ionization Profile (Critical):

    • Center 1 (Pyridine Nitrogen): Weak base,

      
      .[1]
      
    • Center 2 (Secondary Amine): Strong base,

      
      .
      
  • The Challenge: At standard HPLC pH (pH 2.5–3.0), both nitrogen atoms are fully protonated (

    
    ). This creates a doubly charged, highly polar species that:
    
    • Elutes poorly on C18 (low retention).

    • Interacts aggressively with residual silanol groups (

      
      ) on the column stationary phase, causing severe peak tailing.
      

Method Comparison Matrix

We evaluated three distinct chromatographic approaches.

Method A: The Traditional Approach (Acidic C18)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Mechanism: Analyte is doubly charged. Retention relies on the butyl chain's weak hydrophobic interaction.

  • Performance:

    • Pros: Simple mobile phase; compatible with most labs.

    • Cons: Severe Tailing (

      
      ) . The protonated amine undergoes cation-exchange with residual silanols. Low retention (
      
      
      
      ) risks co-elution with the solvent front.
Method B: The Polar Alternative (HILIC)
  • Column: Bare Silica or Zwitterionic (e.g., HILIC-Z).[1]

  • Mobile Phase: 10mM Ammonium Acetate (90% ACN).

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

  • Performance:

    • Pros: Excellent retention for the polar dihydrochloride salt; high MS sensitivity.

    • Cons: Solubility issues. The sample must be dissolved in high organic content, which can precipitate the salt. Poor resolution of hydrophobic synthetic impurities (e.g., unreacted butyl bromide).

Method C: The Modern Standard (High pH Stable C18)
  • Column: Hybrid Silica / Base-Deactivated (e.g., Agilent Poroshell HPH, Waters XBridge).[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]

  • Mechanism: At pH 10.0, the pyridine is neutral, and the secondary amine is ~50% deprotonated.[1] The molecule becomes neutral/hydrophobic.

  • Performance:

    • Pros: Superior Peak Shape (

      
      ) . Neutralizing the base eliminates silanol repulsion. Increased retention allows better separation from polar degradants.
      

Experimental Data Summary

The following table summarizes the theoretical performance metrics based on physicochemical modeling of aminopyridines.

MetricMethod A (Acidic C18)Method B (HILIC)Method C (High pH C18)
pH Condition pH 2.5 (Phosphate)pH 5.8 (Acetate)pH 10.0 (Bicarbonate)
Analyte State Doubly Protonated (++)Mixed (+)Neutral / Partial Neutral
Retention (

)
1.2 (Weak)5.5 (Strong)4.8 (Optimal)
Tailing Factor (

)
1.9 (Poor)1.3 (Acceptable)1.08 (Excellent)
Resolution (

)
< 1.5 (vs. polar impurities)> 2.0 (vs. polar impurities)> 3.0 (vs. all impurities)
MS Compatibility No (Non-volatile buffer)YesYes

Recommended Protocol: Method C (High pH)

This protocol is designed to be self-validating. The use of a hybrid column is mandatory ; standard silica columns will dissolve at pH 10.

Step 1: Instrumentation & Column
  • System: HPLC or UHPLC with UV detection (PDA recommended).

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (

    
     or equivalent).
    
  • Temperature:

    
     (Improves mass transfer for amines).
    
Step 2: Mobile Phase Preparation
  • Buffer A (pH 10.0): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0

    
     0.1 with Ammonium Hydroxide (
    
    
    
    ). Filter through 0.2 µm membrane.
    • Why: Bicarbonate provides excellent buffering capacity at pH 10 and is volatile (LC-MS friendly).

  • Solvent B: 100% Acetonitrile.

Step 3: Gradient Profile
Time (min)% Buffer A% Solvent BFlow Rate (mL/min)
0.09551.0
10.010901.0
12.010901.0
12.19551.0
17.09551.0
Step 4: Detection Settings
  • Wavelength: 260 nm (Primary for pyridine ring), 210 nm (Secondary for non-aromatic impurities).[1]

  • Injection Volume: 5 µL.

Method Development Logic & Mechanism

The following diagrams illustrate the decision-making process and the chemical mechanism behind the High-pH advantage.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Analyte: Butyl[(pyridin-3-yl)methyl]amine (Basic, pKa ~5.2 & ~10.5) Q1 Is MS Compatibility Required? Start->Q1 MethodA Method A: Acidic C18 (Phosphate Buffer) RISK: Peak Tailing Q1->MethodA No (UV only) MethodC Method C: High pH C18 (Ammonium Bicarbonate) RESULT: Sharp Peaks, High Retention Q1->MethodC Yes (Preferred) MethodA->MethodC If Tailing > 1.5 MethodB Method B: HILIC (Ammonium Acetate) RESULT: Good for Salts, Poor for Hydrophobics MethodC->MethodB If Retention < 1.0

Caption: Decision logic prioritizing High pH C18 to neutralize basicity and ensure MS compatibility.

Diagram 2: The "Silanol Suppression" Mechanism

Mechanism cluster_LowPH Standard Acidic pH (pH 3.0) cluster_HighPH High pH Strategy (pH 10.0) Analyte_Pos Analyte (NH+) Silanol_Neu Silanol (Si-OH) Analyte_Pos->Silanol_Neu Ionic Repulsion / Secondary Interaction Result_Low Result: Peak Tailing Analyte_Neu Analyte (N:) Silanol_Neg Silanol (Si-O-) Analyte_Neu->Silanol_Neg NO Interaction (Neutral vs Negative) Result_High Result: Gaussian Peak

Caption: At pH 10, the analyte is neutral, preventing interaction with ionized silanols.

Scientific Rationale & Troubleshooting

Why High pH Works (Causality)

The


 of the secondary amine in the butyl chain is approximately 10.5. By raising the mobile phase pH to 10.0, we shift the equilibrium toward the free base form.


In its neutral form, the analyte interacts purely via hydrophobic partitioning with the C18 ligands. This eliminates the "cation-exchange" mechanism with surface silanols that causes tailing in acidic methods [1].
Troubleshooting Guide
  • Problem: Recovery is low.

    • Cause: The free base form might precipitate in high aqueous conditions if the concentration is too high.

    • Fix: Ensure the initial gradient starts with at least 5-10% organic modifier.

  • Problem: Column degradation.

    • Cause: Standard silica dissolves at pH > 8.0.

    • Fix: Verify you are using a "Hybrid" (Ethylene-Bridged) or "Bidentate" C18 column rated for pH 1-12 [2].

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Agilent Application Notes.[3] Link

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Technical Guide.[3] Link

  • Chrom Tech. (2025).[5] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[3][6]Link

  • Williams, R. (2022).[7] pKa Data Compiled for Pyridines and Amines.[7][8][9] Organic Chemistry Data. Link

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of Butyl[(pyridin-3-yl)methyl]amine

Executive Summary Butyl[(pyridin-3-yl)methyl]amine ( , MW 164.25 Da) serves as a critical secondary amine building block in the synthesis of nicotinic ligands and enzyme inhibitors. Its structural duality—containing both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl[(pyridin-3-yl)methyl]amine (


, MW 164.25 Da) serves as a critical secondary amine building block in the synthesis of nicotinic ligands and enzyme inhibitors. Its structural duality—containing both an aliphatic butyl chain and an aromatic pyridine ring—creates a unique mass spectrometric signature used for structural validation and impurity profiling.

This guide compares the two primary analytical modalities: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI-MS/MS) for high-sensitivity quantification. Furthermore, it details the specific fragmentation logic required to distinguish the 3-substituted isomer from its 2- and 4-positional alternatives.

Comparative Analysis: EI vs. ESI-CID Performance

This section objectively compares the "performance" of the two standard ionization techniques for this specific molecule.

Table 1: Analytical Performance Matrix
FeatureMethod A: Electron Ionization (EI) Method B: ESI-CID (MS/MS)
Primary Utility Structural Identification (Library Matching)Quantification & PK Studies
Ionization Energy Hard (70 eV)Soft (Low internal energy)
Molecular Ion (

)
Weak / Moderate (

164)
Dominant Protonated Ion (

,

165)
Base Peak

121
(

-cleavage of butyl group)

92
(Pyridyl cation) or

108
Isomer Specificity High. Fragmentation patterns differ significantly between 2-, 3-, and 4-isomers due to "ortho effects."Medium. Requires optimized collision energy (CE) to distinguish isomers.
Limit of Detection Nanogram rangePicogram/Femtogram range

Deep Dive: Fragmentation Mechanisms

Understanding the causality of fragmentation is essential for interpreting spectra correctly.

Electron Ionization (EI) Pathway (70 eV)

In EI, the molecule forms a radical cation (


, 

164). The fragmentation is driven by the stability of the resulting carbocations.[1]
  • 
    -Cleavage (Dominant Pathway):  The radical site typically localizes on the aliphatic amine nitrogen (lower ionization potential than the pyridine ring). The bond adjacent to the C-N bond breaks to stabilize the charge via the nitrogen lone pair.
    
    • Mechanism: Homolytic cleavage of the C-C bond in the butyl chain.

    • Loss: Propyl radical (

      
      , 43 Da).
      
    • Result: The iminium ion at

      
       121 .
      
    • Note: This is the diagnostic peak for N-butyl secondary amines.

  • Benzylic-Type Cleavage:

    • Cleavage occurs between the methylene bridge and the amine nitrogen.

    • Result: Formation of the (pyridin-3-yl)methyl cation (picolyl cation) at

      
       92 .
      
    • Isomer Insight: The 3-picolyl cation often rearranges to the stable azatropylium ion (7-membered ring), making this peak highly intense.

ESI-CID Pathway (Protonated)

In ESI, the molecule is protonated (


, 

165). The proton localizes on the secondary amine (

) rather than the pyridine nitrogen (

).
  • Charge-Remote Fragmentation / Heterolytic Cleavage:

    • Collision energy drives the cleavage of the C-N bond.

    • Pathway A: Neutral loss of butylamine (

      
      ). Generates the picolyl cation (
      
      
      
      92
      ).
    • Pathway B: Neutral loss of butene (

      
      ) via Hydrogen Rearrangement (McLafferty-like). Generates the protonated (pyridin-3-yl)methanamine at 
      
      
      
      108
      .
Visualizing the Pathways

The following diagram maps the fragmentation logic, distinguishing between the initial ionization states.

FragmentationPathways Molecule Butyl[(pyridin-3-yl)methyl]amine (Neutral MW 164) EI_Ion EI Radical Cation (M+• m/z 164) Molecule->EI_Ion 70 eV EI ESI_Ion ESI Protonated Ion ([M+H]+ m/z 165) Molecule->ESI_Ion ESI (+) Alpha_Cleavage α-Cleavage (Butyl) Loss of •C3H7 EI_Ion->Alpha_Cleavage Frag_92 Picolyl Cation / Azatropylium (m/z 92) EI_Ion->Frag_92 Benzylic Cleavage Frag_121 Iminium Ion (m/z 121) BASE PEAK (EI) Alpha_Cleavage->Frag_121 -43 Da Hetero_Cleavage C-N Heterolysis ESI_Ion->Hetero_Cleavage Frag_108 Amine Fragment (m/z 108) (Loss of Butene) ESI_Ion->Frag_108 H-Rearrangement (-56 Da) Hetero_Cleavage->Frag_92 - Butylamine

Caption: Comparative fragmentation pathways for EI (Red) and ESI (Green) modalities.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for characterizing this compound.

Protocol A: High-Res ESI-MS/MS (Isomer Differentiation)

Objective: Confirm the 3-substituted isomer and rule out 2-substituted impurities (which show distinct "ortho-effect" water losses).

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

    • Dilute 1:100 with 50% MeOH / 0.1% Formic Acid (aq).

    • Final concentration: ~10 µg/mL.

  • Infusion Parameters:

    • Flow rate: 5-10 µL/min (Direct Infusion).

    • Polarity: Positive (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

  • MS/MS Ramp:

    • Isolate precursor

      
       165.1 (
      
      
      
      0.5 Da).
    • Apply Collision Energy (CE) ramp: 10, 20, 30, 40 eV.

  • Data Analysis (Pass/Fail):

    • Pass (3-isomer): Dominant fragments at 108 and 92. Clean spectrum.

    • Fail (2-isomer indication): Look for unexpected loss of

      
       or cyclization fragments (e.g., 
      
      
      
      148) which are favored by the proximity of the pyridine nitrogen to the side chain in the 2-position.
Protocol B: GC-MS (Purity Profiling)

Objective: Quantify synthetic byproducts.

  • Column: Rxi-5Sil MS (30m x 0.25mm ID x 0.25µm).

  • Inlet: Split 20:1, 250°C.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • MS Source: 230°C, 70 eV.

  • Validation: The ratio of

    
     121 to 
    
    
    
    92 should remain constant across the chromatographic peak (peak purity check).

Isomer Differentiation Strategy (The "Alternative" Analysis)

A critical challenge in drug development is distinguishing the 3-pyridyl (meta) isomer from the 2-pyridyl (ortho) and 4-pyridyl (para) isomers.

  • The "Ortho Effect" (2-isomer): The 2-substituted isomer allows for a specific mechanism where the pyridine nitrogen lone pair abstracts a hydrogen from the alkyl chain or amine, facilitating unique neutral losses (e.g., cyclization-elimination) not possible in the 3-isomer.

  • The 3-Isomer Signature: The 3-isomer behaves most like a "true" benzylamine. It lacks the steric/electronic ability to interact directly with the side chain. Therefore, absence of complex rearrangement ions and a clean spectrum dominated by

    
    -cleavage (
    
    
    
    121) confirms the 3-position.
Table 2: Diagnostic Fragment Ions for Isomers
IsomerDiagnostic Behavior (EI/CID)Key Fragment
3-Pyridyl (Target) Standard

-cleavage dominant.
121 (Base), 92
2-Pyridyl (Alternative) "Ortho effect" H-transfer; potential cyclization.93 (Often higher ratio vs 92), 148
4-Pyridyl (Alternative) Similar to 3-yl but distinct ratio of 92/65.121 , 92 (Ratio differs from 3-yl)

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023).[2] NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Shimadzu Corporation. (2024). GC/MS Analysis of Amine Compounds. Application News No. M256. [Link]

  • Holčapek, M., et al. (2010). Structural analysis of isomeric N-oxides of pyridine derivatives by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Comparative

Comparing reactivity of butyl[(pyridin-3-yl)methyl]amine vs benzylamine derivatives

Topic: Comparing Reactivity of Butyl[(pyridin-3-yl)methyl]amine vs. Benzylamine Derivatives Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary: The "Solubility vs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of Butyl[(pyridin-3-yl)methyl]amine vs. Benzylamine Derivatives Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The "Solubility vs. Reactivity" Trade-Off[1][2]

In medicinal chemistry and process development, the choice between a benzylamine scaffold (e.g., N-butylbenzylamine) and its 3-picolylamine isostere (N-butyl-1-(pyridin-3-yl)methanamine) is rarely arbitrary.[1][2] It represents a fundamental trade-off between synthetic tractability and physicochemical properties .[1][2]

  • The Benzyl Derivative is the "workhorse."[2] It offers superior nucleophilicity, predictable kinetics in amide couplings, and total compatibility with transition metal catalysts.[3]

  • The Pyridyl Derivative is the "problem solver."[2] It lowers LogP, increases aqueous solubility, and reduces metabolic liability (blocking metabolic oxidation at the ring), but it introduces significant synthetic challenges—specifically catalyst poisoning and reduced nucleophilicity.[3]

This guide dissects the mechanistic differences between these two motifs, providing data-driven protocols to navigate their distinct reactivity profiles.[1][2][4]

Physicochemical & Electronic Profiling

The substitution of a benzene ring with a pyridine ring at the 3-position introduces a strong inductive electron-withdrawing effect (-I), significantly altering the basicity and nucleophilicity of the exocyclic amine.[1]

Table 1: Comparative Property Matrix[1][3]
FeatureBenzylamine Derivative (N-butylbenzylamine)3-Picolylamine Derivative (Butyl[(pyridin-3-yl)methyl]amine)Impact on Chemistry
Structure Phenyl-CH₂-NH-Butyl3-Pyridyl-CH₂-NH-ButylPyridine N acts as a Lewis base.[1][2]
pKa (Conj. Acid) ~9.5 - 9.8 ~8.4 - 8.8 Picolyl amine is ~10x less basic due to electron withdrawal by the heterocycle.[1][2]
Nucleophilicity HighModeratePicolyl derivative reacts slower in SN2 and acylation reactions.[2]
LogP (Calc) ~2.7 (Lipophilic)~1.3 (More Polar)Pyridine improves water solubility significantly.
Catalyst Interaction InertActive Poison Pyridine N coordinates to Pd/Pt/Cu, inhibiting catalytic cycles.[3]
H-Bonding Donor (NH)Donor (NH) + Acceptor (Py-N)Pyridine N adds a hydrogen bond acceptor site.[2]

Synthetic Reactivity Deep Dive

A. Nucleophilic Acylation (Amide Coupling)

The most common reaction for these intermediates is coupling with carboxylic acids or acyl chlorides.[2]

  • Mechanism: The amine nitrogen attacks the carbonyl carbon.

  • Observation: The benzylamine derivative reacts rapidly.[2] The 3-picolyl derivative exhibits a lag phase.[1][2]

  • Causality: The pyridine ring is electron-deficient.[1][2] Through the methylene bridge, it exerts an inductive pull on the amine lone pair, reducing its HOMO energy and making it a "harder," less reactive nucleophile.[3]

  • Optimization: When coupling the pyridyl amine, avoid weak activating agents (e.g., carbodiimides like EDC without HOAt).[3] Use high-reactivity reagents like HATU or T3P to compensate for the lower nucleophilicity.[1][2]

B. Metal-Catalyzed Cross-Coupling (The "Pyridine Problem")

This is the critical failure mode for the pyridyl derivative.[2] If you attempt a Buchwald-Hartwig amination or a Suzuki coupling elsewhere on the molecule, the pyridine nitrogen (pKa ~5.2) will compete with your ligand for the metal center.

  • Benzylamine: Compatible with standard Pd(OAc)₂/BINAP systems.[2]

  • 3-Picolylamine: The pyridine nitrogen binds to the open coordination site of Pd(0) or Pd(II), forming a stable, inactive complex (catalyst resting state).

  • Workaround: You must use Lewis Acid Scavengers (e.g., MgCl₂ or ZnCl₂) to "mask" the pyridine nitrogen, or use bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) that sterically crowd out the pyridine binding.[3]

Visualizing the Reactivity Landscape

The following decision tree illustrates the logical flow for selecting reaction conditions based on the substrate.

ReactivityLogic Start Substrate Selection CheckCat Is Transition Metal Catalysis Required? Start->CheckCat Benzyl Benzylamine Derivative CheckCat->Benzyl No preference Pyridyl 3-Picolylamine Derivative CheckCat->Pyridyl Need Solubility/LogP StdCond Standard Conditions (Pd/BINAP or HATU) Benzyl->StdCond HighYield High Yield Expected StdCond->HighYield IsMetal Reaction Type? Pyridyl->IsMetal Coupling Amide Coupling IsMetal->Coupling Acylation MetalRxn Pd/Cu Catalysis IsMetal->MetalRxn Cross-Coupling Boost Requirement: Use HATU/T3P (Strong Activation) Coupling->Boost Poison CRITICAL RISK: Catalyst Poisoning MetalRxn->Poison Fix Solution: Add MgCl2 (Scavenger) or Use Bulky Ligands (XPhos) Poison->Fix

Figure 1: Decision framework for optimizing reaction conditions based on the amine core.

Experimental Protocols

Protocol A: Competitive Nucleophilicity Assay

Use this protocol to benchmark the reactivity difference in your specific system.

Objective: Quantify the relative reaction rates of the benzyl vs. pyridyl amine with an electrophile.

  • Preparation: In a 20 mL vial, dissolve N-butylbenzylamine (1.0 equiv, 0.5 mmol) and Butyl[(pyridin-3-yl)methyl]amine (1.0 equiv, 0.5 mmol) in anhydrous DCM (5 mL).

  • Internal Standard: Add 0.5 equiv of 1,3,5-trimethoxybenzene (NMR standard).

  • Electrophile Addition: Cool to 0°C. Add Benzoyl Chloride (1.0 equiv, 0.5 mmol) dropwise. Note: We use a limiting amount of electrophile to force competition.

  • Base: Add Triethylamine (3.0 equiv).

  • Analysis: Stir for 15 minutes. Quench with 1 mL water. Extract organic layer.[1][2]

  • Readout: Analyze via 1H NMR or HPLC.

    • Expected Result: The product ratio will heavily favor the Benzyl-amide (typically >80:20 ratio) due to the higher nucleophilicity of the benzylamine nitrogen compared to the inductively deactivated picolylamine.

Protocol B: Pd-Catalyzed Coupling with Pyridine Mitigation

Use this protocol if you must perform a Suzuki/Buchwald reaction in the presence of the 3-picolyl moiety.[1][2]

Objective: Prevent catalyst deactivation by the pyridine nitrogen.

  • Reagents: Combine Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Butyl[(pyridin-3-yl)methyl]amine derivative (as the substrate backbone).

  • Catalyst System: Use Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

    • Why XPhos? The bulky biaryl ligand creates a steric shell around the Pd, preventing the pyridine nitrogen from coordinating, while allowing the oxidative addition of the aryl bromide.[3]

  • Additive (The "Trick"): Add ZnCl₂ (0.5 equiv) or MgCl₂ (1.0 equiv).

    • Mechanism:[1][2][5][6] The Lewis Acid (Zn²⁺/Mg²⁺) preferentially binds to the hard, basic pyridine nitrogen, "protecting" the soft Palladium catalyst from poisoning.[3]

  • Solvent/Base: 1,4-Dioxane/Water (4:1) with K₃PO₄ (3.0 equiv).[2] Heat to 90°C.

Mechanism of Interference

The following diagram details exactly how the 3-picolyl derivative disrupts catalysis compared to the benign benzyl derivative.

Poisoning Pd Pd(0) Active Catalyst Benzyl Benzyl Amine Pd->Benzyl No Binding (Steric/Electronic repulsion) Pyridyl 3-Picolyl Amine Pd->Pyridyl Strong Coordination via Pyridine N Cycle Catalytic Cycle Proceeds Benzyl->Cycle Substrate Reacts Dead Catalyst Trapped (Dead) Pyridyl->Dead Formation of Pd(L)n(Py) complex

Figure 2: Mechanistic divergence in transition metal catalysis. The pyridine nitrogen acts as a ligand, sequestering the catalyst.[3]

References

  • pKa and Electronic Effects in Pyridines

    • Comparison of pKa values for amines and pyridines. Alfa Chemistry.[1][2]

  • Catalyst Poisoning by N-Heterocycles

    • General solution to amine and heterocycle poisoning during C–H functionalizations.[2][7] Morressier/Science.[1][2]

    • [Link]

  • Amide Coupling Efficiency

    • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.[1][2]

  • Physical Properties of N-Butylbenzylamine

    • N-Butylbenzylamine Chemical Properties.[1][2][8][9] PubChem (NIH).[2]

    • [Link]

  • 3-Picolylamine Properties

    • 3-(Aminomethyl)pyridine Safety and Data.[1][2][10] ChemicalBook.[1][2][10]

Sources

Validation

Validating the Stoichiometry of Dihydrochloride Salts: A Comparative Technical Guide

Content Type: Technical Comparison & Protocol Guide Audience: Senior Researchers, Formulation Scientists, and CMC Leads Estimated Read Time: 12 Minutes Executive Summary In pharmaceutical development, the selection of a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Senior Researchers, Formulation Scientists, and CMC Leads Estimated Read Time: 12 Minutes

Executive Summary

In pharmaceutical development, the selection of a dihydrochloride (2HCl) salt is often a strategic decision to optimize solubility and bioavailability. However, the stoichiometry of these salts is thermodynamically labile. A "dihydrochloride" can easily exist as a non-stoichiometric mixture (e.g., 1.8 HCl) or sequester excess acid (e.g., 2.2 HCl), leading to batch-to-batch variability in hygroscopicity, pH stability, and downstream formulation performance.

This guide challenges the reliance on single-method validation. Instead, it presents a Self-Validating System that integrates Combustion Analysis (CHN) with Potentiometric Titration or Ion Chromatography (IC) . We objectively compare these methodologies to provide a definitive protocol for confirming the exact 2.0 molar ratio of counter-ions.

Part 1: The Challenge of Dihydrochloride Stoichiometry

The formation of a dihydrochloride salt involves the protonation of two distinct basic centers on the API (Active Pharmaceutical Ingredient). The challenge lies in the disparity of pKa values between these centers.

  • The First Protonation: Usually robust and stable.

  • The Second Protonation: Often involves a weaker basic center. If the pKa difference is significant, the second HCl molecule may be loosely bound, leading to disproportionation (loss of HCl) during drying or storage. Conversely, aggressive crystallization can trap non-lattice HCl (solvation), skewing the stoichiometry above 2.0.

Impact of Incorrect Stoichiometry:

  • Hygroscopicity: Excess HCl (2.1–2.2 eq) acts as a hygroscopic impurity, causing deliquescence.

  • Chemical Stability: Sub-stoichiometric salts (1.5–1.8 eq) may have different crystal packing, altering dissolution rates and bioavailability.

Part 2: Methodological Comparison

To validate stoichiometry, we must quantify the molar ratio of Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) to the organic base (

). Three primary methods dominate this landscape.
Method A: Combustion Analysis (CHN) + Oxygen Flask (Schöniger)

The Traditionalist Approach Standard CHN analyzers (Dumas/Pregl method) determine Carbon, Hydrogen, and Nitrogen via flash combustion. However, Chlorine interferes with this process and is traditionally analyzed separately via Oxygen Flask Combustion (Schöniger), where the combustion gases are absorbed and titrated.

  • Pros: precise for C, H, N; requires minimal sample (1–3 mg).

  • Cons: The Schöniger method for Cl is manual, operator-dependent, and often lacks the precision required to distinguish between 1.9 and 2.0 HCl.

Method B: Potentiometric Titration (Argentometry)

The Ionic Gold Standard The sample is dissolved, and free chloride ions are titrated with Silver Nitrate (


) using a silver electrode to detect the endpoint.
  • Pros: Extremely high precision (

    
     RSD); directly measures ionic chloride; robust and inexpensive.
    
  • Cons: Requires larger sample size (50–100 mg); subject to interference from other halides (Br, I) or cyanides; requires the salt to be fully soluble.

Method C: Ion Chromatography (IC)

The Specificity Specialist Separates chloride from other anions on an exchange column before conductivity detection.

  • Pros: High specificity (separates Cl from Br, SO4, etc.); capable of trace analysis; requires minimal sample.

  • Cons: High equipment cost; column maintenance; typically lower precision (1–2% RSD) compared to titration, making it harder to validate tight stoichiometric ratios.

Comparative Data Matrix
FeaturePotentiometric TitrationIon Chromatography (IC)Combustion (Schöniger)
Target Analyte Ionic Chloride (

)
Ionic Chloride (

)
Total Chlorine (

)
Precision (RSD) High (<0.5%) Moderate (1.0–2.0%)Low (2.0–5.0%)
Sample Req. High (50–100 mg)Low (<10 mg)Low (<10 mg)
Interference Halides, SulfidesMinimal (Separated)Incomplete combustion
Cost/Run LowHighModerate
Stoichiometry Suitability Best GoodPoor

Part 3: The Self-Validating Protocol

The most rigorous scientific approach does not rely on one machine. It uses Orthogonal Validation . We combine CHN Combustion (to validate the organic backbone and solvent content) with Potentiometric Titration (to validate the counter-ion).

Workflow Diagram

G cluster_0 Path A: Organic Backbone cluster_1 Path B: Counter-Ion Stoichiometry Start Sample: Drug-X 2HCl CHN Automated CHN Analysis (Combustion) Start->CHN Solubility Solubility Check Start->Solubility Calc_CHN Calculate C/N Ratio (Confirm Base Identity) CHN->Calc_CHN Data_Int Data Integration Compare Theoretical vs. Found Calc_CHN->Data_Int Titration Potentiometric Titration (AgNO3) Solubility->Titration Soluble IC Ion Chromatography Solubility->IC Insoluble/Trace Titration->Data_Int IC->Data_Int Decision Stoichiometry Validated? Data_Int->Decision Pass Release: 2.0 ± 0.1 HCl Decision->Pass Within Limits Fail Reject: Reprocess Decision->Fail Out of Limits

Caption: Orthogonal workflow combining organic elemental analysis (Path A) with specific halide determination (Path B) to ensure stoichiometric accuracy.

Step-by-Step Methodology
1. Organic Backbone Validation (CHN)
  • Instrument: Automated Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Protocol:

    • Weigh 2.0 mg of dried salt into a tin capsule.

    • Add Tungsten Trioxide (

      
      ) as a combustion aid to prevent carbonization.
      
    • Run dynamic flash combustion at 950°C.

    • Critical Check: Ensure the C/N ratio matches the theoretical base structure. If this ratio is off, your salt is impure, and stoichiometry calculations will be invalid.

2. Chloride Quantification (Potentiometric Titration)
  • Instrument: Autotitrator (e.g., Metrohm or Mettler Toledo) with Ag-ring electrode.

  • Protocol:

    • Weigh accurately ~50 mg of the salt.

    • Dissolve in 50 mL of deionized water. Add 1 mL of

      
       (1M) to acidify.
      
    • Titrate with 0.1 N

      
       standardized solution.
      
    • Determine the endpoint via the second derivative of the potential curve.

Part 4: Data Interpretation & Calculation

To validate the "2HCl" claim, you must compare the Found % against the Theoretical % .

The Math: Theoretical Calculation

Assume a drug base with formula


 (

g/mol ). We are targeting the Dihydrochloride:

.
  • Calculate Salt MW:

    
    
    
  • Calculate Theoretical Percentages:

    • % Carbon:

      
      
      
    • % Nitrogen:

      
      
      
    • % Chloride:

      
      
      
Acceptance Criteria

For pharmaceutical intermediates and salts, the industry standard (aligned with ACS and varying journal requirements) for elemental analysis is ± 0.4% absolute deviation .

ElementTheoretical %Acceptable Range (±0.4%)
Carbon43.1742.77 – 43.57
Nitrogen25.1824.78 – 25.58
Chloride25.4925.09 – 25.89
Calculating the Observed Molar Ratio

If your titration yields a value of 24.1% Cl , how many HCl molecules do you actually have?



Simplified approximation for quick checks:




Result: This indicates a sub-stoichiometric salt (likely a mixture of mono- and di-HCl), failing the validation.

Part 5: Troubleshooting & Logic

When results fail (e.g., Found %Cl is 23.5% instead of 25.5%), use this logic flow to identify the root cause.

Logic Start Result: Low Chloride (%) CheckCHN Check C/N Ratio Start->CheckCHN PureBase C/N Ratio Correct (Base is pure) CheckCHN->PureBase ImpureBase C/N Ratio Incorrect (Impurity present) CheckCHN->ImpureBase CheckSolvent Check Solvent (H-NMR/TGA) PureBase->CheckSolvent SolventHigh High Solvent Detected (Weight error) CheckSolvent->SolventHigh SolventLow No Solvent CheckSolvent->SolventLow Conclusion2 Diagnosis: Solvate Interference (Dry Sample More) SolventHigh->Conclusion2 Conclusion1 Diagnosis: True Sub-stoichiometry (Mixed Salt Forms) SolventLow->Conclusion1

Caption: Diagnostic logic for investigating low chloride results in dihydrochloride salts.

References

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry. USP-NF.

  • Thermo Fisher Scientific. Smart Note: Elemental Analysis of Pharmaceutical Products. (Demonstrates CHNS combustion capabilities).

  • Metrohm. Titrimetric determination of chloride. Application Bulletin 130. (Authoritative source on Argentometric titration).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The seminal text on salt selection and stoichiometry).

  • American Chemical Society (ACS). Author Guidelines for Elemental Analysis Data.[1] (Establishes the

    
     acceptance criteria). 
    

Sources

Comparative

A Comparative Guide to Reference Standards for the Quality Control of Butyl[(pyridin-3-yl)methyl]amine Dihydrochloride

Introduction: The Analytical Cornerstone of API Development Butyl[(pyridin-3-yl)methyl]amine dihydrochloride, as a candidate API, requires rigorous quality control throughout its lifecycle. The foundation of this control...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Cornerstone of API Development

Butyl[(pyridin-3-yl)methyl]amine dihydrochloride, as a candidate API, requires rigorous quality control throughout its lifecycle. The foundation of this control is the reference standard—a highly characterized material against which all production batches are measured.[1][2] The use of an appropriate, well-qualified reference standard is not merely a matter of good science; it is a fundamental regulatory requirement mandated by bodies such as the FDA and EMA to ensure the identity, strength, quality, and purity of the final drug product.[3][4][5]

An error in the reference standard's purity or identity can cascade through the entire development process, leading to inaccurate batch release data, failed stability studies, and significant regulatory delays.[6][7] This guide dissects the tiers of reference standards, explaining the causality behind the extensive characterization of a primary standard and comparing its performance and application against secondary (working) standards and other materials.

The Primary Reference Standard: Establishing the "Ground Truth"

For a new chemical entity like butyl[(pyridin-3-yl)methyl]amine dihydrochloride, a primary reference standard must be established. This is not just a "pure batch"; it is a substance that has been exhaustively analyzed to be an authentic material of the highest possible purity.[8][9] Its intended use for potency assessments and calibrations demands a minimal measurement uncertainty.[10] The qualification of this primary standard is a multi-faceted process involving orthogonal analytical techniques to provide a comprehensive and self-validating data package.

Workflow for Primary Standard Qualification

The qualification process is designed to leave no ambiguity regarding the material's identity, purity, and potency. Each analytical step provides a piece of the puzzle, and together they create a validated, trustworthy benchmark.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Potency Assignment cluster_3 Outcome NMR 1H & 13C NMR MS Mass Spectrometry FTIR FTIR Spectroscopy HPLC HPLC (Purity) FTIR->HPLC GC GC-HS (Residual Solvents) KF Karl Fischer (Water) ROI Residue on Ignition MassBalance Mass Balance Calculation ROI->MassBalance qNMR qNMR (Orthogonal Check) Titr Titrimetry Cert Certified Reference Standard (CRS) Titr->Cert start Select High-Purity Candidate Batch start->NMR

Caption: Workflow for qualifying a primary reference standard.

Core Analytical Protocols for Characterization

The following sections detail the experimental methodologies essential for qualifying the primary reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Considered the gold standard for structural elucidation.[6] It provides unambiguous confirmation of the covalent structure of butyl[(pyridin-3-yl)methyl]amine. The formation of the dihydrochloride salt causes a characteristic downfield shift of the proton signals on the pyridine ring and adjacent methylene group due to the positive charge on the nitrogen atoms.[11]

    • Protocol: ¹H NMR

      • Accurately weigh 5-10 mg of the standard.

      • Dissolve in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to observe exchangeable protons.

      • Transfer to a 5 mm NMR tube.

      • Acquire the spectrum on a ≥400 MHz spectrometer.

      • Expected Signals: Distinct multiplets for the butyl group (triplet, sextet, quintet, triplet), a singlet for the methylene bridge protons, and characteristic signals for the protons on the substituted pyridine ring.[12] The integration of these signals should correspond to the number of protons in each part of the molecule.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the free base and provides a fragmentation pattern that serves as a molecular fingerprint.

    • Protocol: ESI-MS

      • Prepare a dilute solution (1-10 µg/mL) of the standard in 50:50 acetonitrile:water.

      • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

      • Acquire the spectrum in positive ion mode.

      • Expected Result: A prominent ion peak corresponding to the protonated free base [M+H]⁺. High-resolution mass spectrometry should provide the molecular formula with high accuracy (e.g., within 5 ppm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. For a secondary amine salt, the spectrum is distinctly different from the free base.[13] The N-H stretching vibrations of the secondary ammonium group (R₂NH₂⁺) appear as broad bands in the 2400-2700 cm⁻¹ region, which are absent in the free amine.[14][15]

    • Protocol: ATR-FTIR

      • Place a small amount (1-2 mg) of the dry powder directly onto the Attenuated Total Reflectance (ATR) crystal.

      • Apply pressure to ensure good contact.

      • Collect the spectrum over a range of 4000-400 cm⁻¹.

      • Expected Bands: Broad absorptions in the 2400-2700 cm⁻¹ range (NH₂⁺ stretch), C-H stretching bands (~2870-2960 cm⁻¹), and characteristic aromatic C=C and C=N stretching vibrations from the pyridine ring (~1580-1620 cm⁻¹).[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the API and detecting any organic impurities (process-related or degradation products).[6][16] For a polar, basic compound, a reversed-phase method with an appropriate buffer is required to achieve good peak shape and resolution.[17]

    • Protocol: Purity by RP-HPLC

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Procedure: Prepare a sample solution at ~1 mg/mL. Inject 10 µL. Purity is determined by area percent, assuming all impurities have a similar response factor.

  • Residual Solvents by Headspace Gas Chromatography (GC-HS): This analysis is critical to quantify any organic volatile impurities remaining from the synthesis and purification process, as mandated by ICH Q3C guidelines.[18][19][20]

    • Protocol: GC-HS (per ICH Q3C/USP <467>)

      • Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent.[19]

      • Sample Prep: Accurately weigh ~100 mg of the standard into a 20 mL headspace vial. Add 5 mL of diluent and seal.

      • HS Conditions: Equilibrate at 80 °C for 15 minutes.

      • GC Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).

      • Analysis: Run the sample against a calibrated standard containing expected residual solvents.

  • Assay by Mass Balance: The most accurate way to assign potency to a primary standard is through a mass balance approach, which requires quantifying all impurities.[10]

    • Calculation: Assay (%) = 100% - % Organic Impurities (from HPLC) - % Water (from Karl Fischer) - % Residual Solvents (from GC) - % Inorganic Impurities (from Residue on Ignition)

Comparative Analysis of Reference Standard Tiers

While a primary standard is the ultimate benchmark, its use in routine testing is impractical due to cost and limited supply. Therefore, a tiered system of reference standards is employed. The choice of which standard to use is dictated by its intended application.

cluster_info Key: Traceability Flow Primary Primary Reference Standard (e.g., USP, EP, or fully characterized in-house) Secondary Secondary (Working) Reference Standard Primary->Secondary Qualification (Establishes Traceability) API_Batch API Production Batch (Sample Under Test) Secondary->API_Batch Routine QC Analysis (e.g., Assay, Purity) info_label The accuracy of the API Batch test depends on the well-characterized Secondary Standard, which in turn derives its accuracy from the Primary Standard.

Caption: Hierarchical relationship and traceability of reference standards.

The table below objectively compares the critical attributes of different reference standard tiers.

AttributeTier 1: Primary Reference Standard Tier 2: Secondary (Working) Standard Tier 3: Research Grade Material
Purity Highest possible purity, typically >99.5%.High purity, but may be lower than primary; value is accurately known.Often >95-98%, but the stated value may not be rigorously verified.
Characterization Exhaustive: NMR, MS, FTIR, HPLC, GC, KF, ROI, etc.[6][8]Characterized for identity. Purity and assay are established by comparison against the primary standard.Minimal characterization, often only ¹H NMR and/or MS provided by the supplier.
Certificate of Analysis (CoA) Comprehensive document with all characterization data and a certified assay value with measurement uncertainty.[10][21]Internal document detailing identity confirmation and the assay value traceable to the primary standard lot.Basic document stating purity (often by a single method) without comprehensive data.
Traceability The origin of metrological traceability (often qualified by mass balance).[9]Metrologically traceable to the primary reference standard.Not traceable to a primary standard.
Primary Use Case - Calibration of analytical instruments.- Qualification of secondary standards.- Critical assays for regulatory filings.- Routine QC analysis and batch release.- Stability testing.- Method validation.- Early-stage R&D.- Non-quantitative identification.- Method development (use with caution).
Cost Very HighModerateLow
Regulatory Acceptance Universally accepted and often required for non-compendial APIs.[4]Accepted for routine QC when properly qualified and traceable.Not acceptable for quantitative GMP/regulatory testing.[22]

Conclusion: A Risk-Based Approach to Standard Selection

For butyl[(pyridin-3-yl)methyl]amine dihydrochloride, the establishment of a fully characterized primary reference standard is a non-negotiable first step for any serious drug development program.[7] This standard serves as the anchor for all subsequent analytical measurements.

For routine quality control, a well-qualified secondary standard offers the optimal balance of reliability and cost-effectiveness.[1] It provides the necessary traceability and confidence for batch release without depleting the invaluable primary standard. Research-grade materials, while useful for initial discovery, lack the rigorous characterization and traceability required for development and GMP activities. Using such materials for quantitative purposes introduces unacceptable risks, potentially invalidating analytical data and jeopardizing project timelines.[22]

Ultimately, a robust reference standard management program, built on the principles of metrological traceability and orthogonal characterization, is indispensable for ensuring the quality and safety of the API and navigating the path to regulatory approval.

References

  • API Reference Standards. Axios Research. Available at: [Link]

  • Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. Available at: [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Available at: [Link]

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc.. Available at: [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. Available at: [Link]

  • Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467. AZoM. Available at: [Link]

  • Reference Standards & Characterization. PharmaRegulatory.in. Available at: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.. Available at: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. Available at: [Link]

  • Reference Standards in the Pharmaceutical Industry. MRIGlobal. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Titrimetric and spectrophotometric assay of some antihistamines through the determination of the chloride of their hydrochlorides. ResearchGate. Available at: [Link]

  • Three Key Regulations in the Pharmaceutical Industry: EMA, FDA and ANVISA. Eurofins. Available at: [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. Avivia. Available at: [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Profile of Butyl[(pyridin-3-yl)methyl]amine

Executive Summary Butyl[(pyridin-3-yl)methyl]amine (also known as N-butyl-3-picolylamine) is a secondary amine building block frequently used in the synthesis of pharmaceuticals and ligands. Its UV-Vis absorption profile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl[(pyridin-3-yl)methyl]amine (also known as N-butyl-3-picolylamine) is a secondary amine building block frequently used in the synthesis of pharmaceuticals and ligands. Its UV-Vis absorption profile is dominated by the pyridine chromophore , with the alkylamine substituent acting as an "insulated" auxochrome due to the methylene bridge.

This guide provides a technical comparison of its optical properties against key structural analogs, establishing a validated baseline for purity assessment and concentration determination.

Key Optical Characteristic
  • Primary

    
    :  ~262 ± 3 nm (in Methanol/Ethanol)
    
  • Molar Absorptivity (

    
    ):  ~3,000 – 3,500 
    
    
    
  • Chromophore: Pyridine ring (

    
     transition)
    
  • Visual Appearance: Colorless liquid (pure) to light yellow (oxidized/aged).

Theoretical Framework: The Insulated Chromophore

To understand the UV-Vis spectrum of butyl[(pyridin-3-yl)methyl]amine, one must analyze its electronic structure relative to the pyridine core.

Structural Analysis

The molecule consists of a pyridine ring substituted at the 3-position with an (N-butylamino)methyl group.

  • Pyridine Ring: The source of the

    
     transition (
    
    
    
    nm).
  • Methylene Bridge (

    
    ):  This group acts as an insulator, preventing the lone pair on the secondary amine nitrogen from conjugating with the aromatic 
    
    
    
    -system.
  • Butyl Chain: An aliphatic auxochrome that exerts a negligible inductive effect and is transparent in the near-UV region (>210 nm).

Diagram: Electronic Structure & Chromophore Isolation

G Figure 1: Chromophore Isolation in Butyl[(pyridin-3-yl)methyl]amine Pyridine Pyridine Ring (Primary Chromophore) λmax ~257 nm Bridge Methylene Bridge (-CH2-) Insulator Pyridine->Bridge Attached at C3 Amine Secondary Amine (-NH-) Non-Conjugated Auxochrome Bridge->Amine Blocks Resonance Butyl Butyl Chain (C4H9) UV Transparent Amine->Butyl Solubilizing Group

Figure 1: The methylene bridge effectively decouples the amine lone pair from the pyridine


-system, preserving the 3-picoline-like absorption profile.

Comparative Analysis

The following table contrasts the target compound with standard references to validate its spectral identity.

CompoundStructure Type

(MeOH)

(

)
Electronic Transition
Pyridine Aromatic Core251–257 nm~2,000

(HOMO

LUMO)
3-Methylpyridine Closest Proxy 260–263 nm ~3,100

(Red-shifted by alkyl group)
Butyl[(pyridin-3-yl)methyl]amine Target 262 ± 3 nm ~3,200

(Insulated amine effect)
3-Aminopyridine Conjugated Control290–315 nm~4,000

(Strong conjugation)
N-Butylamine Aliphatic Amine< 210 nmNegligible

(Transparent in near-UV)
Interpretation of Data[3][4][5][6][7][8][9][10][11][12][13]
  • Identity Verification: If your sample exhibits a strong peak >290 nm, it suggests contamination with conjugated impurities or oxidation products (e.g., pyridine-N-oxides).

  • Concentration: The molar absorptivity (

    
    ) is comparable to 3-methylpyridine. Use 
    
    
    
    for concentration estimation if a specific standard curve is unavailable.
  • Solvent Shifts: In non-polar solvents (Hexane), the fine vibrational structure (fingers) of the pyridine band is visible. In polar solvents (Methanol, Water), these bands merge into a single broad peak.

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible data for purity checks and pKa determination.

Reagents & Equipment[1]
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).

  • Blank: Pure solvent from the same bottle.

  • Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm and are unsuitable.

Workflow Diagram

Workflow cluster_pH pH Sensitivity Check (Optional) Start Start: Sample Preparation Weigh Weigh ~10 mg Sample (Viscous Liquid) Start->Weigh Stock Prepare Stock Solution (1 mg/mL in MeOH) Weigh->Stock Dilute Dilute to ~10⁻⁴ M (Target Abs: 0.5 - 1.0) Stock->Dilute Blank Run Baseline Correction (Pure MeOH) Dilute->Blank Scan Scan 200 - 400 nm Blank->Scan Analyze Identify λmax (~262 nm) Check for Impurities (>290 nm) Scan->Analyze Acid Add 1 drop 0.1M HCl (Protonate Pyridine N) Scan->Acid Shift Observe Bathochromic Shift (+ Intensity Increase) Acid->Shift

Figure 2: Step-by-step workflow for UV-Vis characterization, including an optional pH sensitivity check.

Critical Variable: pH Effects

The pyridine nitrogen is basic (pKa ~5.7).

  • Neutral/Basic pH: The spectrum reflects the free base (

    
     nm).
    
  • Acidic pH (Excess HCl): Protonation of the pyridine nitrogen stabilizes the

    
     orbital more than the 
    
    
    
    orbital, typically causing a hyperchromic (increased intensity) and slight bathochromic (red) shift.
  • Note: The aliphatic secondary amine (pKa ~9.5) will be protonated first as pH drops, but this has minimal effect on the UV spectrum because it is not conjugated to the chromophore.

References

  • National Institute of Standards and Technology (NIST) .[1][2][3] UV/Visible Spectrum of 3-Methylpyridine. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • PubChem . Compound Summary: 3-Methylpyridine (3-Picoline).[1][3][4][5] National Library of Medicine. [Link]

  • PubChem . Compound Summary: 3-(Aminomethyl)pyridine.[6] National Library of Medicine. [Link]

  • Agullo, J., et al. (2011). Modification of Glassy Carbon Electrode with Pyridine. ResearchGate. (Provides comparative UV data for 3-aminopyridine). [Link]

  • Shohimi, N. S., et al. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling butyl[(pyridin-3-yl)methyl]amine dihydrochloride

Executive Summary & Risk Profile[1][2] Compound: Butyl[(pyridin-3-yl)methyl]amine dihydrochloride Physical State: Solid (Hygroscopic Powder) Primary Hazard Class: Irritant / Corrosive (Acidic Salt) / Potential Acute Toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1][2]

Compound: Butyl[(pyridin-3-yl)methyl]amine dihydrochloride Physical State: Solid (Hygroscopic Powder) Primary Hazard Class: Irritant / Corrosive (Acidic Salt) / Potential Acute Toxicity

Handling this compound requires a safety strategy that addresses two distinct chemical moieties: the pyridine ring (potential neurological/hepatic toxicity) and the dihydrochloride salt (acidic corrosivity upon contact with moisture).

While specific LD50 data for this exact catalog intermediate may be sparse, structural analogs (alkyl-aminopyridines) suggest a risk profile of Acute Toxicity (Oral/Dermal) and Severe Eye/Skin Irritation . The dihydrochloride form significantly increases the risk of respiratory tract burns if dust is inhaled.

Immediate Action Required:

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Respiratory: Zero-tolerance for open-bench weighing.

  • Skin: Double-gloving recommended during solubilization steps.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to acidic organic salts.

PPE CategorySpecificationScientific Rationale
Hand Protection Primary: Nitrile (0.11 mm min)Secondary (Solvent Work): Laminate (Silver Shield)The solid salt is stable, but once dissolved in organic solvents (DMSO/MeOH), permeation rates increase. Nitrile offers splash protection; laminate prevents breakthrough of the organic carrier.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient . The dihydrochloride salt hydrolyzes on the moist surface of the eye to form hydrochloric acid, causing immediate, severe irritation or damage.
Respiratory Engineering Control: Fume HoodBackup: N95/P100 RespiratorAs a dihydrochloride salt, the dust is hygroscopic and acidic. Inhalation causes immediate upper respiratory tract irritation (burning sensation).
Body Lab Coat (High-Neck) + Tyvek Sleeve Covers Prevents "cuff gap" exposure. Pyridine derivatives can be transdermally absorbed; sleeve covers bridge the gap between glove and coat.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Self-Validating" approach where every step includes a check to ensure safety before proceeding.

Phase A: Preparation & Weighing
  • Environment Check: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Anti-Static Measure: Use an anti-static gun or ionizer if the powder appears flyaway. Static charge can disperse toxic dust outside the balance draft shield.

  • Weighing:

    • Place the receiving vessel inside the balance draft shield.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Validation: Wipe the exterior of the receiving vessel with a damp Kimwipe before removing it from the hood to capture settled dust.

Phase B: Solubilization (The Critical Risk Point)
  • Solvent Addition: Add solvent (e.g., Water, Methanol, DMSO) slowly.

    • Caution: Dihydrochloride salts can be exothermic upon dissolution.

  • Venting: Do not cap the vial immediately if heat is generated. Allow the solution to equilibrate.

  • Labeling: Mark the container clearly with "Acidic Organic Salt" to warn downstream users of the pH hazard.

Phase C: Decontamination
  • Immediate Clean: Wipe the balance area with a mild alkaline cleaner (1% Sodium Bicarbonate solution) to neutralize any acidic salt residues.

  • Waste Segregation: Dispose of solid waste (weigh boats, paper) in "Hazardous Solid" bins, not general trash.

Visualizing the Safety Workflow

The following diagram outlines the logical decision-making process for handling this compound, emphasizing the "Stop/Go" decision points.

SafetyWorkflow Start START: Risk Assessment HoodCheck Check Fume Hood (>100 fpm?) Start->HoodCheck HoodCheck->Start Fail (Fix Hood) DonPPE Don PPE: Goggles + Nitrile + Sleeves HoodCheck->DonPPE Pass Weighing Weighing Process (Draft Shield Closed) DonPPE->Weighing StaticCheck Static Detected? Weighing->StaticCheck Ionizer Use Anti-Static Gun StaticCheck->Ionizer Yes Dissolve Solubilization (Watch for Exotherm) StaticCheck->Dissolve No Ionizer->Weighing Decon Decon: 1% NaHCO3 Wipe Dissolve->Decon Disposal Disposal: Acidic/Toxic Waste Decon->Disposal

Caption: Operational workflow emphasizing engineering controls (Hood Check) and static management before solubilization.

Emergency Response & Disposal

Accidental Release (Spill)[3]
  • Solid Spill: Do not dry sweep. Cover with a damp paper towel to prevent dust generation, then scoop into a hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the acidic nature may react.

Exposure First Aid[4][5]
  • Eye Contact: Rinse immediately for 15 minutes.[1][2][3] Note: The HCl salt will lower the pH of the eye rapidly; speed is critical to prevent corneal opacity.

  • Inhalation: Move to fresh air. If wheezing occurs (due to HCl release in lungs), seek medical attention for potential pulmonary edema monitoring.

Disposal Strategy
  • Waste Code: Classify as Organic Corrosive or Toxic .

  • Segregation: Do not mix with strong bases (releases free amine/pyridine vapors) or strong oxidizers.

  • Stream: High-temperature incineration is the preferred method for pyridine destruction.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Pyridine Hydrochloride. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl[(pyridin-3-yl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
butyl[(pyridin-3-yl)methyl]amine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.